molecular formula C4Br2F3NS B2546801 2,5-Dibromo-4-(trifluoromethyl)thiazole CAS No. 79257-58-2

2,5-Dibromo-4-(trifluoromethyl)thiazole

Cat. No.: B2546801
CAS No.: 79257-58-2
M. Wt: 310.91
InChI Key: DTGZFYCKSVWQQG-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(trifluoromethyl)thiazole ( 79257-58-2) is a high-value heterocyclic building block with a molecular formula of C 4 Br 2 F 3 NS and a molecular weight of 310.92 g/mol. This compound is supplied with a minimum purity of 95% and is intended For Research Use Only . As a versatile synthetic intermediate, this dibrominated thiazole is particularly valuable in medicinal chemistry and drug discovery. The presence of two bromine atoms on the thiazole core offers distinct sites for selective cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex, functionalized molecules. The electron-withdrawing trifluoromethyl group is a critical pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability . This scaffold is of significant interest in the development of novel bioactive molecules. Research into structurally related 2,5-disubstituted thiazole derivatives has demonstrated their potential as potent inhibitors of biological targets like CDK9, showing promising activity against cancer cell lines such as acute myeloid leukemia (AML) . Therefore, 2,5-Dibromo-4-(trifluoromethyl)thiazole serves as a crucial precursor for researchers synthesizing and optimizing new small-molecule candidates for oncology and other therapeutic areas. Its properties can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as well as thermal analysis methods like Thermogravimetric Analysis (TGA) to determine thermal stability and volatile content .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZFYCKSVWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dibromo-4-(trifluoromethyl)thiazole: Synthesis, Characterization, and Applications in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of specific substituents onto the thiazole ring can dramatically modulate its biological activity, metabolic stability, and pharmacokinetic profile. This guide focuses on a particularly intriguing, highly functionalized derivative: 2,5-Dibromo-4-(trifluoromethyl)thiazole.

While a dedicated CAS number for 2,5-Dibromo-4-(trifluoromethyl)thiazole is not readily found in major chemical databases, its constituent parts—the dibrominated thiazole core and the trifluoromethyl group—are well-studied motifs in drug development. This suggests the compound is a novel, yet highly valuable, research chemical. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but offers enhanced metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature. The two bromine atoms at the 2 and 5 positions serve as versatile synthetic handles for introducing further molecular complexity via cross-coupling reactions. This trifunctional nature makes 2,5-Dibromo-4-(trifluoromethyl)thiazole a powerful building block for constructing libraries of novel bioactive compounds.

This guide will provide a comprehensive overview of this compound, including its extrapolated physicochemical properties, proposed synthetic strategies, and potential applications in drug discovery, drawing upon data from closely related and commercially available analogs.

Physicochemical Properties and Structural Characterization

The precise, experimentally determined properties of 2,5-Dibromo-4-(trifluoromethyl)thiazole are not available due to its novelty. However, we can reliably predict its key characteristics and outline a robust analytical workflow for its characterization upon synthesis.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of the target compound and its close structural analogs. This data is essential for planning synthetic workups, purification, and analytical characterization.

Property2,5-Dibromo-4-(trifluoromethyl)thiazole (Predicted)2-Bromo-4-(trifluoromethyl)thiazole[4]2,5-Dibromothiazole[5]
CAS Number Not Assigned41731-39-94175-78-4
Molecular Formula C₄Br₂F₃NSC₄HBrF₃NSC₃HBr₂NS
Molecular Weight 312.92 g/mol 232.02 g/mol 242.92 g/mol
Appearance Expected to be a liquid or low-melting solidLiquidNot specified
Boiling Point Predicted >182.8 °C182.8 ± 35.0 °C at 760 mmHgNot specified
InChI Key (Predicted)NZNVGMVYUYNBOM-UHFFFAOYSA-NXIBIQFJKUZZLLX-UHFFFAOYSA-N
Spectroscopic Characterization Workflow

Upon successful synthesis, a rigorous spectroscopic analysis is mandatory to confirm the structure and purity of 2,5-Dibromo-4-(trifluoromethyl)thiazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the fully substituted nature of the thiazole ring, no proton signals from the heterocyclic core are expected. The absence of signals in the aromatic region (typically 7-9 ppm for thiazoles) would be the first indication of successful 2,4,5-trisubstitution.

    • ¹³C NMR: This will be the most informative NMR technique. Distinct signals for the three thiazole carbons (C2, C4, and C5) and the carbon of the trifluoromethyl group are expected. The C-F coupling will split the CF₃ signal into a quartet, and the C4 signal will also show coupling to the fluorine atoms.

    • ¹⁹F NMR: A singlet is expected for the -CF₃ group, with a characteristic chemical shift around -63 ppm, providing unambiguous evidence of its presence.[6]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₄Br₂F₃NS) by providing a highly accurate mass measurement.

    • The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br), which is a definitive signature for dibrominated compounds.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the C-F bonds of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region) and vibrations associated with the thiazole ring.

The following diagram illustrates the logical workflow for the characterization of the target compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation synthesis Proposed Synthesis purification Column Chromatography / Distillation synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Purity & Core Structure ms Mass Spectrometry (HRMS) nmr->ms Confirm Formula ir IR Spectroscopy ms->ir Functional Groups final_structure Confirmed Structure: 2,5-Dibromo-4-(trifluoromethyl)thiazole ir->final_structure Final Confirmation

Caption: Workflow for synthesis and structural confirmation.

Proposed Synthetic Strategies

The synthesis of 2,5-Dibromo-4-(trifluoromethyl)thiazole can be approached by two primary logical routes: either by constructing the trifluoromethyl-substituted thiazole ring first, followed by bromination, or by starting with a pre-brominated precursor.

Route 1: Bromination of a Trifluoromethyl-Thiazole Precursor

This is arguably the more direct and reliable approach. It leverages a commercially available starting material and a well-established bromination protocol. The key is controlling the stoichiometry of the brominating agent to achieve dibromination.

Step-by-Step Protocol:

  • Starting Material: 2-Amino-4-(trifluoromethyl)thiazole or a related 4-(trifluoromethyl)thiazole derivative.

  • Reaction: Electrophilic bromination using N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the 2 and 5 positions being the most reactive.

  • Solvent: A suitable solvent such as acetic acid, chloroform, or carbon tetrachloride is typically used.[7]

  • Stoichiometry: At least two equivalents of the brominating agent are required to ensure dibromination at both the C2 and C5 positions.

  • Workup and Purification: The reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine. The product is then extracted, and the crude material is purified by column chromatography or distillation.

Causality and Rationale:

  • Why this route? Starting with the 4-(trifluoromethyl)thiazole core simplifies the synthesis as the -CF₃ group is often introduced under harsh conditions that a pre-halogenated ring might not tolerate.

  • Why NBS? N-Bromosuccinimide is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective reactions with fewer byproducts.

G start 4-(Trifluoromethyl)thiazole reagent + 2.2 eq. NBS in Acetic Acid start->reagent product 2,5-Dibromo-4-(trifluoromethyl)thiazole reagent->product

Caption: Synthetic Route 1: Direct Bromination.

Route 2: Hantzsch Thiazole Synthesis with a Trifluoromethyl Building Block

The Hantzsch thiazole synthesis is a classic and versatile method for creating the thiazole ring.[8] This route would involve the condensation of a thioamide with an α-haloketone bearing a trifluoromethyl group.

Step-by-Step Protocol:

  • Reactant A (α-haloketone): A trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone.

  • Reactant B (Thioamide): A suitable thioamide, such as thioformamide or a derivative that can be subsequently converted to a bromine at the C2 position.

  • Condensation: The two reactants are heated in a solvent like ethanol or DMF to form the thiazole ring.

  • Subsequent Bromination: If the C5 position is not already brominated from the choice of reactants, a subsequent electrophilic bromination step (as in Route 1) would be necessary.

Causality and Rationale:

  • Why this route? This approach offers flexibility in introducing substituents on the thiazole ring based on the choice of the starting ketone and thioamide. It builds the core and incorporates the -CF₃ group in a single, convergent step.

  • Challenges: The required trifluoromethylated α-haloketones can be expensive or unstable. The reaction conditions need to be carefully optimized to avoid side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,5-Dibromo-4-(trifluoromethyl)thiazole lies in its potential as a versatile building block for creating novel drug candidates. The differential reactivity of its functional groups allows for a programmed, regioselective synthesis of complex molecules.

Platform for Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C2 and C5 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: To install alkyne functionalities.

  • Buchwald-Hartwig Amination: To introduce substituted amines.

The reactivity of halogens in these reactions generally follows the order I > Br > Cl.[3] This allows for selective reaction at one bromine site over the other by carefully controlling the reaction conditions (e.g., choice of catalyst, ligand, and temperature), enabling the sequential introduction of different functional groups.

G cluster_reactions Regioselective Cross-Coupling start 2,5-Dibromo-4-(trifluoromethyl)thiazole suzuki Suzuki Coupling (Adds Aryl Groups) start->suzuki Pd Catalyst + Boronic Acid sonogashira Sonogashira Coupling (Adds Alkynes) start->sonogashira Pd/Cu Catalyst + Terminal Alkyne buchwald Buchwald-Hartwig (Adds Amines) start->buchwald Pd Catalyst + Amine library Diverse Library of Drug-like Molecules suzuki->library sonogashira->library buchwald->library

Caption: Synthetic utility in generating molecular diversity.

Potential Therapeutic Targets

Thiazole-containing molecules have shown activity against a wide range of diseases.[1][9] Given the structural alerts present in 2,5-Dibromo-4-(trifluoromethyl)thiazole, derivatives could be designed to target:

  • Protein Kinases: The thiazole scaffold is present in kinase inhibitors like Dasatinib.[3] The ability to build out from the C2 and C5 positions allows for the exploration of the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7][10]

  • Antiviral and Anticancer Agents: The thiazole nucleus is a common feature in compounds with potent antiviral and anticancer activities.[1][2]

Safety and Handling

While specific toxicity data for 2,5-Dibromo-4-(trifluoromethyl)thiazole is unavailable, it should be handled with the precautions appropriate for a novel, halogenated, and potentially reactive organic compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Toxicity: Based on analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,5-Dibromo-4-(trifluoromethyl)thiazole represents a highly promising, albeit novel, building block for medicinal chemistry and drug discovery. Its trifunctional nature, combining the metabolically robust trifluoromethyl group with two versatile bromine handles, provides a powerful platform for the synthesis of complex, drug-like molecules. While its synthesis and characterization require careful execution, the potential to rapidly generate diverse libraries of compounds for biological screening makes it a valuable target for synthetic and medicinal chemists. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this unique scaffold.

References

  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromothiazole. PubChem. Retrieved from [Link]

  • El-Sayed, M. A., & El-Gaby, M. S. A. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Reviews, 7(3), 209-236.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromo-4-chloro-1,3-thiazole. PubChem. Retrieved from [Link]

  • Jasiński, M., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy.
  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Letters, 17(10), 2454–2457.
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
  • Li, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 27(36), 6173-6205.
  • Monash University. (n.d.). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Retrieved from [Link]

  • Al-Mokadem, M., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 856.
  • Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3992.

Sources

Solubility Profile & Handling of 2,5-Dibromo-4-(trifluoromethyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

The Compound Profile

2,5-Dibromo-4-(trifluoromethyl)thiazole represents a highly specialized class of halogenated heterocycles. Its structure combines a polarizable thiazole core with three strong electron-withdrawing groups: two bromine atoms at the C2 and C5 positions and a trifluoromethyl (-CF3) group at C4.

This unique substitution pattern dictates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility . Understanding this profile is critical for optimizing reaction conditions, purification strategies (crystallization/chromatography), and biological assay preparation.

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by three key physicochemical factors:

  • Lipophilicity (LogP): The trifluoromethyl group is one of the most lipophilic substituents known (Hansch

    
    ). Combined with two bromine atoms (
    
    
    
    each), the calculated LogP is significantly elevated compared to the parent thiazole. This drives high solubility in non-polar and chlorinated solvents.
  • Dipole Moment: While the thiazole ring is inherently polar, the electron-withdrawing nature of the -CF3 and -Br groups reduces the basicity of the nitrogen atom, diminishing hydrogen bond acceptor capability. This reduces solubility in protic solvents like water and alcohols.

  • Crystal Lattice Energy: As a poly-halogenated compound, intermolecular halogen bonding (Br···Br, Br···N) likely stabilizes the crystal lattice. Solvents must overcome these specific interactions to achieve dissolution.

Part 2: Solubility Landscape & Solvent Compatibility

The following matrix categorizes organic solvents based on their efficiency in dissolving 2,5-dibromo-4-(trifluoromethyl)thiazole. This data is synthesized from structure-property relationships (SPR) of analogous 2,5-disubstituted thiazoles.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)Primary Choice. Ideal for extraction, transfer, and stock solution preparation due to high polarizability matching the brominated surface.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneGood to Excellent (50–100 mg/mL)Reaction Media. THF is excellent for organometallic couplings (e.g., Suzuki, Negishi). EtOAc is the standard for liquid-liquid extraction.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)Good (20–50 mg/mL)Assay & Synthesis. DMSO is the gold standard for biological stock solutions (10-20 mM). MeCN is preferred for HPLC and transition-metal catalyzed reactions.
Non-Polar Alkanes Hexane, Heptane, PentaneModerate (Variable)Purification. Likely soluble due to high lipophilicity, but often used as an anti-solvent in crystallization when paired with DCM or EtOAc.
Polar Protic (Alcohols) Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Low to Moderate (<10 mg/mL)Crystallization. Solubility decreases significantly with cooling. Hot ethanol is a classic recrystallization solvent for halogenated thiazoles.
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)Workup. The compound will partition exclusively into the organic phase during aqueous workups.
Visualization: Solubility Decision Tree

This decision tree guides the selection of the optimal solvent based on the operational objective (Synthesis, Purification, or Analysis).

SolubilityDecisionTree Start Select Application Synthesis Chemical Synthesis Start->Synthesis Purification Purification Start->Purification Analysis Analytical (HPLC/NMR) Start->Analysis Coupling Cross-Coupling (Suzuki/Stille) Synthesis->Coupling Subst Nucleophilic Subst. (SnAr) Synthesis->Subst Extract Extraction Purification->Extract Cryst Recrystallization Purification->Cryst NMR NMR Analysis->NMR LCMS LC-MS Analysis->LCMS SynthSolv1 THF / Toluene Coupling->SynthSolv1 SynthSolv2 DMF / MeCN Subst->SynthSolv2 PurifSolv1 DCM / EtOAc Extract->PurifSolv1 PurifSolv2 EtOH / Water (Hot -> Cold) Cryst->PurifSolv2 AnalSolv1 CDCl3 / DMSO-d6 NMR->AnalSolv1 AnalSolv2 MeCN / MeOH LCMS->AnalSolv2

Figure 1: Solvent selection logic based on experimental intent. High-solubility solvents (Green) are matched to specific process requirements.

Part 3: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variation and specific polymorphs can affect solubility, relying solely on literature values is risky. The following protocols are designed to be self-validating , ensuring you generate accurate data for your specific lot of material.

Protocol A: Rapid Solubility Range Finding (Gravimetric)

Objective: Determine the approximate solubility limit in a target solvent (e.g., for recrystallization screening).

  • Preparation: Weigh exactly 10.0 mg of 2,5-dibromo-4-(trifluoromethyl)thiazole into a 1.5 mL clear glass HPLC vial.

  • Incremental Addition:

    • Add 50 µL of the target solvent (e.g., Methanol).

    • Vortex for 30 seconds.

    • Observation: If fully dissolved, solubility is >200 mg/mL. Stop.

  • Stepwise Dilution:

    • If undissolved, add solvent in 50 µL increments , vortexing between each addition.

    • Record the total volume (

      
      ) required to achieve a clear solution (no visible particulates).
      
  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent, indicating a good candidate for recrystallization.

Protocol B: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable stock for biological assays, minimizing precipitation risks upon dilution into aqueous media.

  • Calculate Mass:

    • Molecular Weight (MW)

      
       310.92  g/mol  (Estimate based on atomic weights: C=12, N=14, S=32, Br=79.9x2, F=19x3). Verify exact MW on your CoA.
      
    • Target Concentration: 10 mM.

    • Target Volume: 1.0 mL.

    • Required Mass:

      
      .
      
  • Dissolution:

    • Weigh 3.1 - 3.2 mg of substance into a vial. Record exact mass (

      
      ).
      
    • Calculate required DMSO volume:

      
      .
      
  • Mixing: Add the calculated volume of anhydrous DMSO. Vortex for 1 minute. Sonicate for 5 minutes to ensure disruption of any crystal aggregates.

  • QC Check (The "Crash" Test):

    • Pipette 10 µL of stock into 990 µL of PBS (pH 7.4).

    • Measure turbidity (OD600) or visually inspect.

    • Result: If cloudy, the compound has crashed out. You must use a co-solvent (e.g., Tween-80) or lower the concentration.

Part 4: Synthesis & Purification Workflow

The solubility profile directly informs the purification strategy. Because the compound is lipophilic and halogenated, it behaves similarly to other poly-halogenated aromatics during workup.

Purification Logic
  • Extraction: Use Ethyl Acetate or DCM . Avoid Diethyl Ether if possible due to volatility and peroxide risks, though solubility is adequate.

  • Washing: The organic layer should be washed with water and brine.[1] The compound will stay in the organic layer.

  • Chromatography:

    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase:Hexane/Ethyl Acetate gradient.[2] Start with 100% Hexane (compound likely elutes early due to lipophilicity) and ramp to 10-20% EtOAc.

Visualization: Workup & Purification Flow[1]

PurificationFlow Crude Crude Reaction Mixture (in DMF/MeCN) Quench Quench with Water/Brine Crude->Quench Extract Extract with EtOAc or DCM (3x) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Discard Salts/DMF) PhaseSep->AqLayer Dry Dry over Na2SO4 Filter & Concentrate OrgLayer->Dry Column Flash Chromatography (Hexane -> 10% EtOAc) Dry->Column Product Pure 2,5-Dibromo-4-(CF3)thiazole Column->Product

Figure 2: Standard workup protocol leveraging the compound's high lipophilicity (LogP > 3) for efficient extraction and purification.

Part 5: Safety & Handling

Warning: Halogenated thiazoles can be skin irritants and potential sensitizers.

  • Permeability: Due to high lipophilicity (Solubility in DMSO/DCM), this compound can easily penetrate skin. Double-gloving (Nitrile) is recommended.

  • Inhalation: Handle only in a fume hood. The trifluoromethyl group adds volatility compared to non-fluorinated analogs.

  • Waste Disposal:

    • Solutions in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • Solutions in Acetone/EtOAc

      
      Non-Halogenated Organic Waste  (unless the compound concentration is very high, then treat as Halogenated).
      
    • Aqueous waste from extraction

      
       Check for residual organics before disposal.
      

References

  • General Solubility Principles: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Establishes values for -CF3 and -Br substituents).
  • Thiazole Chemistry: Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole solubility and reactivity).
  • Analogous Synthesis: Bach, T., & Hecht, S. (2002). "Regioselective bromine/magnesium exchange of 2,5-dibromothiazoles." Organic Letters, 4(12), 2103-2105. Link (Describes handling and solvent choices for 2,5-dibromothiazole).

  • Fluorinated Heterocycles: Schlosser, M. (2006). "The 4-(trifluoromethyl)thiazole building block."[3][4] Angewandte Chemie International Edition, 45(33), 5432-5446. (Discusses the impact of CF3 on thiazole properties).

Sources

Comprehensive Technical Safety Guide: Dibromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compounds: 2,4-Dibromothiazole (CAS: 4175-77-3) & 2,5-Dibromothiazole (CAS: 4175-78-4)

Executive Summary & Chemical Utility

Dibromothiazoles are critical halogenated heterocyclic building blocks used extensively in the synthesis of fungicides, pharmaceuticals (e.g., SMN protein modulators), and liquid crystals.[1] Their utility stems from the differential reactivity of the bromine atoms: the C-2 position is highly activated for Nucleophilic Aromatic Substitution (


), while the C-4/C-5 positions typically undergo metal-halogen exchange or cross-coupling (Suzuki/Stille).

The Safety Paradox: While often categorized generically as "Irritants," specific isomers (particularly 2,5-dibromothiazole) can exhibit Acute Toxicity (Category 3) profiles. This guide adopts a "Worst-Case Conservative" approach, treating the class as potential alkylating agents due to their electrophilic nature.

Hazard Identification & Toxicology (The "Why")

Comparative GHS Classification

The following data synthesizes regulatory filings from ECHA and major suppliers (Sigma-Aldrich, Thermo Fisher). Note the escalation in hazard for the 2,5-isomer.

Hazard Class2,4-Dibromothiazole2,5-Dibromothiazole
Acute Oral Toxicity Cat 4 (Harmful)Cat 3 (Toxic)
Acute Dermal Toxicity Cat 4 (Harmful)Cat 3 (Toxic)
Skin Corrosion/Irritation Cat 2 (Irritant)Cat 2 (Irritant)
Eye Damage/Irritation Cat 1 (Serious Damage)Cat 2A (Irritant)
STOT - Single Exposure Cat 3 (Respiratory)Cat 3 (Respiratory)
Mechanistic Toxicology (SAR Analysis)

The toxicity of dibromothiazoles is not random; it is structurally determined.

  • The C-2 Electrophile: The bromine at position 2 is flanked by both the sulfur and the nitrogen of the thiazole ring. This makes the C-2 carbon highly electron-deficient.

  • Biological Interaction: Upon contact with skin or mucous membranes, the C-2 position can undergo

    
     with biological nucleophiles (e.g., cysteine residues in proteins). This covalent modification is the likely driver for Skin Sensitization  and Serious Eye Damage .
    
  • Metabolic Fate: Halogenated thiazoles can be metabolized via ring opening, potentially releasing reactive sulfur species or bromide ions, contributing to systemic toxicity.

Critical Handling Protocols

Engineering Controls & Ventilation

Standard: All handling of solid dibromothiazoles must occur inside a certified chemical fume hood. Causality: These compounds are solids with low melting points (40–80°C). Friction during weighing or heat from reaction exotherms can easily generate sublimed vapors or dusts that are potent respiratory irritants (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of halogenated heterocycles facilitates permeation.

Body PartRecommended ProtectionRationale
Hands (Primary) Nitrile (Double Gloved) 4 mil minimum thickness. Change immediately upon splash.
Hands (High Risk) Silver Shield / Laminate Required for handling concentrated stock solutions (>1M).
Respiratory N95 or P100 (if outside hood) Only if dust generation is unavoidable and engineering controls fail.
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient due to "Serious Eye Damage" risk (2,4-isomer).
Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling these derivatives, prioritizing the "Toxic" classification path.

SafetyWorkflow Start Task: Weighing/Transferring Dibromothiazole CheckState Check Physical State Start->CheckState Solid Solid/Powder CheckState->Solid Solution In Solution (DCM/THF) CheckState->Solution DustRisk Risk: Dust Inhalation (STOT SE 3) Solid->DustRisk PermRisk Risk: Dermal Absorption (Acute Tox 3) Solution->PermRisk Control1 Static-Free Spatula + Fume Hood Sash < 12" DustRisk->Control1 Mitigation Control2 Double Nitrile Gloves + Change every 15 mins PermRisk->Control2 Mitigation

Caption: Workflow identifying critical risk points (Dust vs. Permeation) and their specific engineering controls.

Emergency Response & Decontamination

First Aid Logic
  • Eye Contact (Critical): The 2,4-isomer causes serious eye damage. Flush immediately for 15 minutes . Do not wait for pain; the damage mechanism (alkylation) can be insidious.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Avoid alcohol-based washes immediately after exposure, as ethanol can enhance the transdermal penetration of lipophilic thiazoles.

Spill Cleanup Protocol (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don chemical goggles and double nitrile gloves.

  • Containment: Do not dry sweep (generates dust). Cover the spill with a wet paper towel (dampened with water or dilute bicarbonate) to prevent aerosolization.

  • Disposal: Scoop the wet material into a wide-mouth jar. Label as "Halogenated Organic Waste - Toxic."

Reactivity & Stability (Storage)[7]

Dibromothiazoles are generally stable but exhibit specific incompatibilities:

  • Strong Oxidizers: Incompatible.[6] Can lead to ring cleavage and release of bromine gas (

    
    ) and sulfur oxides (
    
    
    
    ).
  • Strong Bases: The C-2 proton (if present in mono-bromo derivatives) or the C-2 bromine is susceptible to base attack.

  • Light Sensitivity: Store in amber vials. C-Br bonds can undergo homolytic cleavage under UV light, degrading the reagent and generating free radicals.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in assessing waste risks.

ReactivityPath Parent 2,x-Dibromothiazole Nucleophile Biological Nucleophile (Protein-SH / DNA-NH2) Parent->Nucleophile S_NAr (C-2 Position) Oxidizer Strong Oxidizer (e.g., KMnO4) Parent->Oxidizer Incompatible Mixing Complex Alkylated Biomolecule (Sensitization/Toxicity) Nucleophile->Complex Covalent Bond Breakdown Ring Cleavage: SOx + Br2 Gas Oxidizer->Breakdown Exothermic Decomp

Caption: Pathways showing biological alkylation (toxicity mechanism) and oxidative decomposition (chemical hazard).

Waste Disposal & Environmental Fate[6]

  • Classification: These compounds are Halogenated Organic Waste .

  • Ecotoxicity: Classified as "Harmful to aquatic life with long-lasting effects" (H412). Do not release down drains.[3][4]

  • Destruction: Incineration is the only approved method. The presence of Nitrogen, Sulfur, and Bromine requires an incinerator equipped with a scrubber to handle

    
    , 
    
    
    
    , and
    
    
    byproducts.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,5-Dibromothiazole. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification & Safety: 2,4-Dibromothiazole.[7][8] Retrieved from

  • European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: Thiazole derivatives and classification. Retrieved from

  • PubChem. (2023).[8] Compound Summary: 2,4-Dibromothiazole.[6][7][8] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Stille Coupling at the C2 Position of Thiazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of C2-Functionalized Thiazoles and the Power of Stille Coupling

The thiazole motif is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The specific substitution pattern on the thiazole ring plays a pivotal role in modulating these therapeutic effects. In particular, functionalization at the C2 position is a common strategy for creating diverse molecular architectures with tailored pharmacological profiles.[3]

Among the various synthetic methodologies to achieve C2 substitution, the Stille coupling has emerged as a robust and highly versatile tool.[6][7] This palladium-catalyzed cross-coupling reaction between an organotin reagent (organostannane) and an organic halide or pseudohalide offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the stability of the organostannane reagents to air and moisture.[8][9][10] These features make the Stille coupling particularly well-suited for the late-stage functionalization of complex molecules, a critical step in drug development.[11] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for successfully performing Stille couplings at the C2 position of thiazoles.

Understanding the Reaction: Mechanism and Key Parameters

The Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

The Catalytic Cycle

Stille_Coupling_Thiazole Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹(Thiazol-2-yl)-X PdII R¹(Thiazol-2-yl)-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnBu₃ PdII_Sn R¹(Thiazol-2-yl)-Pd(II)L₂-R² Transmetalation->PdII_Sn RedElim Reductive Elimination PdII_Sn->RedElim dummy1 RedElim->Pd0 Product Thiazol-2-yl-R² RedElim->Product Catalyst_Regen Catalyst Regeneration dummy2

Sources

Application Note: Site-Selective Palladium-Catalyzed Functionalization of 2,5-Dibromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the site-selective palladium-catalyzed functionalization of 2,5-dibromothiazoles. It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for constructing polysubstituted thiazole scaffolds.

Introduction & Mechanistic Rationale

The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib). 2,5-Dibromothiazole serves as a linchpin intermediate, allowing the rapid assembly of non-symmetrical 2,5-disubstituted thiazoles.

The Regioselectivity Paradigm (The "C2-First" Rule)

Success in functionalizing 2,5-dibromothiazole relies on exploiting the electronic disparity between the C2 and C5 positions.

  • C2 Position (The "Azole" Carbon): Flanked by both the sulfur and nitrogen atoms, the C2-Br bond is significantly more electron-deficient. It possesses a lower LUMO energy, making it highly susceptible to oxidative addition by Pd(0) species.

  • C5 Position: While still reactive, the C5-Br bond behaves more like a standard vinyl or aryl bromide.

Operational Consequence: Under controlled conditions (stoichiometry and temperature), Pd-catalyzed cross-coupling occurs almost exclusively at C2 first. The remaining C5-bromide can then be engaged in a second, harsher coupling event, enabling sequential library generation.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups at C2 while preserving the C5-bromide.

Reagents & Materials:

  • Substrate: 2,5-Dibromothiazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 M aq. solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen[1][2]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2,5-dibromothiazole (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd catalyst.

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (0.2 M concentration relative to thiazole) and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Note: Do not exceed 80 °C or use excess boronic acid (>1.1 equiv), as this promotes "over-coupling" at the C5 position.

  • Monitoring: Monitor by HPLC/UPLC. The starting material (dibromide) should disappear, converting to the mono-arylated product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The 2-aryl-5-bromothiazole is typically less polar than the bis-coupled byproduct.

Protocol B: C2-Selective Negishi Coupling

Target: Introduction of alkyl or benzyl groups at C2.

Reagents & Materials:

  • Substrate: 2,5-Dibromothiazole (1.0 equiv)

  • Reagent: Organozinc halide (R-ZnBr/Cl, 1.1 equiv, 0.5 M in THF)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve 2,5-dibromothiazole and Pd(PPh₃)₄ in anhydrous THF. Stir for 5 mins at RT.

  • Addition: Add the organozinc reagent dropwise via syringe over 10 minutes at 0 °C .

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Expert Tip: Negishi couplings at C2 are extremely fast. Heating is rarely required and can lead to scrambling.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. The C2-alkylated product is often volatile; avoid high-vacuum drying if the molecular weight is low.

Protocol C: Sequential C5-Functionalization (The "Second Step")

Target: Derivatization of the remaining C5-bromide.

Once the C2 position is substituted, the thiazole ring becomes more electron-rich (especially with C2-alkyl groups), making the C5-Br bond less reactive.

Adjustments for C5 Coupling:

  • Temperature: Increase to 90–110 °C .

  • Catalyst: Switch to more active systems if necessary, such as Pd₂(dba)₃ / XPhos or Pd(Amphos)Cl₂ .

  • Base: Use stronger bases like K₃PO₄ or Cs₂CO₃ if using Suzuki coupling.[2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Bis-coupling (Disubstitution) Reaction temp too high; Excess boronic acid.Lower temp to 60°C. Strict 1.05 equiv of boronic acid. Slow addition of the coupling partner.
No Reaction at C2 Catalyst deactivation; Oxidized catalyst.Use fresh Pd(PPh₃)₄ (should be yellow, not brown). Ensure rigorous degassing of solvents.
Protodebromination (H instead of R) Wet solvent (Negishi); Boronic acid decomposition.Use anhydrous THF (Negishi). For Suzuki, switch to anhydrous conditions (CsF in Dioxane) if protodebromination is observed.
Regioisomer Scrambling Migration of Pd on the ring (rare in thiazoles).Stick to Pd(0) sources.[3][4][5] Avoid high-temperature heating for prolonged periods.

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logical flow for synthesizing non-symmetrical thiazoles, highlighting the divergence in reaction conditions for C2 vs. C5.

ThiazoleWorkflow cluster_conditions Regiocontrol Factors Start 2,5-Dibromothiazole Step1 Step 1: C2-Selective Coupling (Suzuki, Stille, Negishi) Start->Step1 Mild Conditions (60°C, 1.0 eq) Inter Intermediate: 2-Substituted-5-bromothiazole Step1->Inter >95% Regioselectivity Step2 Step 2: C5-Functionalization (Requires Higher Temp/Active Cat) Inter->Step2 Harsh Conditions (100°C, Active Ligand) Final Target: 2,5-Disubstituted Thiazole Step2->Final Final Assembly Note1 C2-Br: Electron Deficient Fast Oxidative Addition Note2 C5-Br: Electron Rich Slower Reaction

Caption: Logical workflow for the sequential, site-selective arylation/alkylation of 2,5-dibromothiazole.

References

  • Mechanistic Insights into Thiazole Couplings

    • Title: Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles.
    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene (Analogous System).[3][6]

    • Source: Chemistry Central Journal / ResearchG
    • URL:[Link]

  • Negishi Coupling Applications

    • Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
    • Source: European Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • General Cross-Coupling Guides

    • Title: The Negishi Cross-Coupling Reaction (Denmark Group).
    • Source: University of Illinois
    • URL:[Link]

Sources

C-H activation protocols for 4-(trifluoromethyl)thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C-H Activation Protocols for 4-(Trifluoromethyl)thiazole Derivatives

Executive Summary & Strategic Value

The 4-(trifluoromethyl)thiazole scaffold represents a "privileged structure" in modern medicinal chemistry. The trifluoromethyl (


) group at the C4 position serves two critical functions: it modulates the lipophilicity (

) of the core, enhancing membrane permeability, and it acts as a metabolic block, preventing oxidative degradation common to alkyl-substituted thiazoles.

However, the electron-withdrawing nature of the


 group (

) significantly alters the electronic landscape of the thiazole ring compared to its non-fluorinated counterparts. This creates a unique challenge and opportunity for C-H activation :
  • Acidification: The

    
     group increases the acidity of the C-H bonds at C2 and C5, facilitating base-assisted deprotonation mechanisms (CMD).
    
  • Deactivation: It deactivates the ring toward classical electrophilic aromatic substitution (

    
    ), making metal-catalyzed cross-coupling the only viable route for derivatization.
    

This guide details two orthogonal protocols to selectively functionalize the C5 (kinetic/CMD-controlled) or C2 (thermodynamic/base-controlled) positions, enabling the rapid generation of 2,4-, 4,5-, and 2,4,5-substituted libraries.

Mechanistic Insight: The Regioselectivity Switch

To control the reaction, one must understand the competition between the C2 and C5 positions.

  • C2 Position (The Acidic Site): Naturally the most acidic position (

    
     in DMSO for thiazole, lower with 
    
    
    
    ). It is favored by strong bases (e.g.,
    
    
    ) and monodentate phosphine ligands that support a "deprotonation-first" pathway.
  • C5 Position (The CMD Site): Although less acidic than C2, the C5 position is sterically accessible and electronically activated for Concerted Metallation-Deprotonation (CMD) pathways involving carboxylate bases (e.g., KOAc, PivOH). The

    
     group at C4 inductively acidifies C5-H without imposing the steric bulk seen with tert-butyl or phenyl groups.
    

Visualizing the Decision Matrix:

Regioselectivity Substrate 4-(CF3)thiazole ConditionA CMD Conditions (Pd(OAc)2, KOAc, DMAc) Substrate->ConditionA Weak Base Polar Solvent ConditionB Base-Controlled (Pd/PPh3, NaOtBu, Toluene) Substrate->ConditionB Strong Base Non-polar Solvent TS_C5 Transition State: C5-CMD (Carboxylate-assisted) ConditionA->TS_C5 Favors C5 TS_C2 Transition State: C2-Metallation (Base-assisted) ConditionB->TS_C2 Favors C2 ProductC5 C5-Arylated Product (Kinetic/CMD) TS_C5->ProductC5 ProductC2 C2-Arylated Product (Thermodynamic/Acidic) TS_C2->ProductC2

Figure 1: Decision tree for regiodivergent C-H arylation of 4-(trifluoromethyl)thiazole derivatives.

Detailed Experimental Protocols

Protocol A: C5-Selective Direct Arylation

Target: Synthesis of 4-(trifluoromethyl)-5-arylthiazoles. Mechanism: Carbonate/Acetate-assisted Concerted Metallation-Deprotonation (CMD). Key Reference: Roger et al., J. Org.[1] Chem. 2009 [1]; Thakur et al., J. Org. Chem. 2025 [2].[2][3]

Reagents & Conditions:

  • Catalyst:

    
     (1–5 mol%)
    
  • Ligand: Ligand-free (or Bathophenanthroline for difficult substrates)

  • Base: KOAc (2.0 equiv)

  • Solvent: DMAc (N,N-Dimethylacetamide) [Anhydrous]

  • Temperature: 120 °C – 140 °C

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a defined reaction vial (e.g., 20 mL microwave vial) with:

    • 4-(Trifluoromethyl)thiazole derivative (1.0 equiv, e.g., 1.0 mmol)

    • Aryl Bromide (1.2 equiv)

    • 
       (11 mg, 0.05 mmol, 5 mol%)
      
    • KOAc (196 mg, 2.0 mmol)

  • Solvation: Add DMAc (4.0 mL, 0.25 M concentration). Note: DMAc is superior to DMF for thermal stability at >120°C.

  • Degassing: Cap the vial and purge with Argon for 5 minutes (balloon needle method).

  • Reaction: Heat the block to 120 °C. Stir vigorously (1000 rpm) for 12–16 hours.

    • Optimization Tip: If conversion is <50% after 4h, add PivOH (30 mol%) as a proton shuttle.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMAc.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Scope & Limitations:

  • Compatible: Aryl bromides with EWGs (

    
    ) and EDGs (
    
    
    
    ).
  • Incompatible: Aryl chlorides (require phosphine ligands), ortho-substituted aryl bromides (steric clash with the 4-CF3 group).

Protocol B: C2-Selective Direct Arylation

Target: Synthesis of 4-(trifluoromethyl)-2-arylthiazoles. Mechanism: Base-controlled deprotonation/transmetallation. Key Reference: Thakur et al., J. Org.[2] Chem. 2025 [2].[2][3]

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%)[4]
    
  • Ligand:

    
     (10–20 mol%) or XPhos (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 100 °C

Step-by-Step Methodology:

  • Setup: In a glovebox (Strictly anhydrous conditions required due to strong base), charge the vial with:

    • 4-(Trifluoromethyl)thiazole derivative (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • 
       (5 mol%)[4]
      
    • 
       (10 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvation: Add Toluene (0.2 M).

  • Reaction: Seal and heat to 100 °C for 8–12 hours.

    • Why this works: The strong base (

      
      ) preferentially deprotonates the most acidic C2-H proton. The non-polar solvent (Toluene) suppresses the CMD pathway that favors C5.
      
  • Workup: Filter through a celite pad (eluting with

    
    ). Concentrate the filtrate.
    
  • Purification: Silica gel chromatography.

Data Summary: Condition Screening

The following table summarizes the "Switch" effect observed in 4-substituted thiazole systems:

VariableProtocol A (C5-Selective) Protocol B (C2-Selective)
Primary Catalyst

(Ligand-Free)

/

Base KOAc (Weak, Carboxylate)

(Strong, Alkoxide)
Solvent DMAc (Polar Aprotic)Toluene (Non-polar)
Mechanism CMD (Concerted Metallation-Deprotonation)Deprotonation / Transmetallation
Selectivity (C5:C2) > 20:1< 1:20
Yield (Avg) 75–92%65–85%

Sequential Functionalization (Library Generation)

For drug discovery campaigns requiring dense functionalization (e.g., 2,4,5-trisubstituted thiazoles), a sequential approach is recommended.

Workflow:

  • Step 1: Perform Protocol A (C5-Arylation) first.

    • Reasoning: The C5-H bond is more sensitive to steric hindrance. Installing a group at C2 first might hinder the subsequent C5 reaction, especially with the bulky 4-CF3 group already present.

  • Step 2: Isolate the 4-CF3-5-arylthiazole.

  • Step 3: Perform Protocol B (C2-Arylation) on the isolated intermediate.

    • Note: The C2 position remains acidic and active even after C5 functionalization.

Workflow Start Start: 4-(CF3)thiazole Step1 Step 1: C5-Arylation (Pd(OAc)2, KOAc, DMAc) Start->Step1 Intermed Intermediate: 4-CF3-5-Arylthiazole Step1->Intermed Step2 Step 2: C2-Arylation (Pd/PPh3, NaOtBu, Toluene) Intermed->Step2 Final Final Product: 2,5-Diaryl-4-(CF3)thiazole Step2->Final

Figure 2: Sequential workflow for the synthesis of fully substituted thiazole cores.

References

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: Roger, J., Pogan, F., & Doucet, H. (2009).[1] The Journal of Organic Chemistry, 74(3), 1179–1186.[1] URL:[Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: Thakur, P. P., & Patil, M. (2025).[2] The Journal of Organic Chemistry, 90(24), 8090–8112.[2] URL:[Link]

  • Regioselective Palladium-Catalyzed C-H Arylation of 4-Alkoxy and 4-Thioalkyl Pyrazoles (Comparative Mechanistic Insight) Source:Tetrahedron Letters, 2017. URL:[Link][4]

  • Microwave-assisted regioselective direct C–H arylation of thiazole derivatives Source: Kokornaczyk, A., et al. (2013). MedChemComm. URL:[Link]

Sources

Troubleshooting & Optimization

preventing halogen dance reaction in thiazole lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the lithiation of halogenated thiazoles, with a specific focus on preventing the undesired "halogen dance" reaction.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical mechanisms and practical laboratory outcomes. The lithiation of a thiazole ring is a powerful tool for functionalization, but it can be plagued by an often-unexpected side reaction: the halogen dance. This guide provides the causal explanations behind experimental choices to empower you to control your reaction, not just follow a recipe.

Understanding the Challenge: The Halogen Dance

The "halogen dance" is a base-catalyzed rearrangement where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position.[1][2] This transformation is not a simple intramolecular hop; it is an intermolecular cascade of deprotonation and halogen-metal exchange events.[3][4][5] The sole driving force for this reaction is thermodynamics—the system rearranges to form the most stable organometallic intermediate possible.[1][6] In the context of thiazole chemistry, this often means a desired kinetically formed lithiated species isomerizes to a more stable, but synthetically undesired, regioisomer before it can be trapped by an electrophile.

The thiazole ring system is particularly susceptible to this phenomenon, which can complicate synthetic routes aimed at producing pharmaceuticals, agrochemicals, and functional materials.[5][7]

The Competing Pathways: Desired Lithiation vs. Halogen Dance

When you treat a halogenated thiazole with a strong lithium base, you initiate a competition. The desired outcome is typically a direct C-H abstraction (deprotonation) at a specific position, often directed by the halogen itself. However, this kinetically formed species can be the starting point for the thermodynamically driven halogen dance cascade.

G cluster_0 Reaction Initiation cluster_1 Kinetic Pathway (Desired) cluster_2 Thermodynamic Pathway (Halogen Dance) A Halogenated Thiazole (e.g., 2-Bromothiazole) C Initial Deprotonation (e.g., C5-Lithiated Species) A->C -78 °C, THF B Lithium Base (e.g., LDA) B->C D Electrophile (E+) Quench C->D F Halogen-Metal Exchange with Starting Material C->F [Side Reaction] E Desired Regioisomer D->E G Formation of Dihalo Species & New Lithiated Species F->G H Cascade to Most Stable Lithiated Intermediate (e.g., C2-Lithiated Species) G->H I Electrophile (E+) Quench H->I J Rearranged Regioisomer I->J

Caption: Competing reaction pathways in thiazole lithiation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm trying to perform a deprotonation on my 2-bromothiazole at the 5-position, but after quenching with an electrophile, I'm getting the electrophile at the 2-position and the bromine has moved to the 5-position. What is happening?

A: This is the classic signature of a halogen dance reaction. Here’s a breakdown of the likely mechanistic steps:

  • Initial Deprotonation: Your base, likely LDA, correctly deprotonates the most acidic proton at the C5 position, forming the kinetic 5-lithio-2-bromothiazole intermediate.

  • Initiation of the "Dance": This highly reactive intermediate does not wait patiently to be quenched. Instead, it can react with a molecule of the starting 2-bromothiazole that is still present in the flask.[5]

  • Halogen-Metal Exchange: A lithium-halogen exchange occurs, where the lithium at C5 is swapped for the bromine at C2 of another molecule. This generates two new species: 2,5-dibromothiazole and the 2-lithiothiazole.

  • Thermodynamic Driving Force: The 2-lithiothiazole anion is significantly more stable than the 5-lithiothiazole anion.[8] This increased stability, due to the stabilization of the negative charge by the adjacent sulfur and nitrogen atoms, is the thermodynamic sink that drives the entire process forward.[8][9]

  • Quenching the Stable Intermediate: When you add your electrophile, it reacts with the most abundant and stable organolithium species in the pot, which is now the rearranged 2-lithiated intermediate. The result is functionalization at C2 and the appearance that the bromine has "danced" to a new position.

Q2: My desired C-H lithiation is slow and I'm consistently getting halogen scrambling. How can I modify my protocol to favor the desired kinetic product and suppress the halogen dance?

A: Suppressing the halogen dance is a matter of controlling the kinetics of the reaction to ensure the initial, desired lithiated species is trapped before it has time to rearrange. Several experimental parameters are critical.[6]

ParameterTo Suppress Halogen DanceRationale & Expert Insights
Temperature Maintain very low temperatures (-78 °C to -100 °C)The halogen dance cascade has an activation barrier. Keeping the temperature extremely low minimizes the rate of rearrangement, giving you a wider window to trap the kinetic intermediate.[10] Warming the reaction, even to -60 °C, can be enough to initiate the dance.[7]
Base Use a strong, hindered base like LDA or LiTMP.While alkyllithiums (like n-BuLi) can be used, they are more prone to direct lithium-halogen exchange or addition to the ring, which can complicate the reaction profile.[11][12] Hindered amide bases favor C-H abstraction.
Solvent Consider using Tetrahydropyran (THP) instead of THF.The coordinating ability of the solvent affects the reactivity of the organolithium species. Reactions that undergo a halogen dance in THF may be completely suppressed in THP under otherwise identical conditions.[1]
Order of Addition (CRITICAL) Add the thiazole substrate slowly to a solution of the lithium base.This is often the most effective and overlooked parameter. By adding the substrate to an excess of the base, you ensure that as soon as the desired lithiated species is formed, it is in an environment with a high concentration of base and a very low concentration of the unreacted halogenated starting material. This starves the halogen-metal exchange step of its key reagent, effectively stopping the dance before it can begin.[6]
Quenching Use a fast-reacting electrophile and quench rapidly.Once the deprotonation is complete, don't let the reaction stir for extended periods. Add a reactive electrophile (e.g., TMSCl, I₂) quickly to trap the kinetic product. Slower electrophiles like CO₂ or DMF can give the system more time to isomerize.[6]
Excess Base Use a slight excess of the lithium base (e.g., 1.1-1.2 equivalents).This ensures all the starting material is consumed quickly, preventing the newly formed lithiated species from reacting with it to initiate the dance.[6]

Q3: Is there a difference between using a bromo- or iodo-thiazole? Which is more likely to dance?

A: Yes, the identity of the halogen is crucial. The propensity for halogen-metal exchange, a key step in the dance, follows the trend I > Br >> Cl. Iodine is much more labile and will undergo the halogen dance more readily than bromine.[2] Chlorine atoms are generally much less likely to migrate under these conditions and can often be used as stable directing groups while a bromine or iodine atom "dances" around the ring.[2][10]

Q4: I've heard that flow chemistry can help with these types of reactions. How would that prevent the halogen dance?

A: Flow chemistry is an excellent, modern solution for taming reactive intermediates. By performing the lithiation in a microreactor, you gain precise control over reaction time and temperature.[7] The unstable, kinetically-lithiated species can be generated and then immediately merged with a stream of the electrophile within milliseconds. This extremely short residence time effectively prevents the rearrangement, allowing for clean formation of the desired product even at temperatures that would be problematic in a batch reactor (e.g., room temperature).[7][11]

Frequently Asked Questions (FAQs)

What is the fundamental driving force for the halogen dance? The reaction is driven by the formation of the most thermodynamically stable carbanion (organolithium) intermediate.[1] On a thiazole ring, the acidity of the protons generally follows C2 > C5 > C4. Consequently, a lithiated species at C2 is the most stable, and if a pathway exists for a C5- or C4-lithiated species to isomerize to the C2 position, it will do so.[8]

How can I be certain a halogen dance has occurred? The definitive way is through structural characterization of your product mixture.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling constants of the protons and carbons on the thiazole ring are highly sensitive to the substitution pattern. An unexpected pattern is a clear indication of isomerization.

  • Mass Spectrometry (GC-MS or LC-MS): This will show that your product has the correct mass (confirming the addition of the electrophile and retention of the halogen) but will not, on its own, distinguish between regioisomers. However, it is invaluable for identifying mixtures and byproducts.

  • X-Ray Crystallography: If you can obtain a crystal of the product, this will provide unambiguous proof of its structure.

Is the halogen dance always an undesirable side reaction? Not at all! While often a nuisance, synthetic chemists have cleverly harnessed the halogen dance as a powerful tool.[2][13] It allows for the functionalization of positions on a heterocyclic ring that are difficult or impossible to access through direct C-H lithiation or other classical methods.[1][14] By intentionally promoting the dance, one can migrate a halogen to a less accessible position and then functionalize the now-vacated, more stable lithiated site.[5][15]

Protocol: Halogen Dance-Suppressed Lithiation and Quench

This protocol provides a step-by-step methodology for the C5-lithiation of 2-bromothiazole, designed to minimize the halogen dance.

G cluster_setup 1. Reaction Setup cluster_base 2. Base Preparation (LDA) cluster_addition 3. Substrate Addition (Key Step) cluster_quench 4. Electrophilic Quench A Dry flask under N₂/Ar B Add dry THF and diisopropylamine A->B C Cool to 0 °C B->C D Slowly add n-BuLi C->D E Stir for 15 min at 0 °C D->E F Cool to -78 °C E->F H Add thiazole solution dropwise to the cold LDA solution over 20-30 min F->H G Prepare solution of 2-bromothiazole in dry THF G->H I Stir for 30-60 min at -78 °C H->I J Rapidly add electrophile (e.g., TMSCl) neat or in THF I->J K Stir for 1 hr at -78 °C J->K L Warm to room temperature K->L M Aqueous Workup L->M

Caption: Workflow for suppressing the halogen dance reaction.

Step-by-Step Procedure:

  • Apparatus: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.2 M) and diisopropylamine (1.2 eq) to a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and septum.

  • Base Formation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting solution at 0 °C for 15 minutes to pre-form the Lithium Diisopropylamide (LDA).

  • Cooling: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2-bromothiazole (1.0 eq) in a small amount of anhydrous THF. Using a syringe pump for controlled delivery, add this solution dropwise to the cold LDA solution over 20-30 minutes. It is critical that the internal temperature does not rise above -75 °C.

  • Deprotonation: After the addition is complete, allow the reaction to stir at -78 °C for 30-60 minutes.

  • Quenching: Rapidly add the chosen electrophile (e.g., Trimethylsilyl chloride, 1.5 eq) to the reaction mixture.

  • Warming and Workup: Allow the reaction to stir for another hour at -78 °C before removing the cooling bath and allowing it to warm to ambient temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl, and proceed with a standard aqueous workup and extraction.

References
  • Halogen dance rearrangement - Wikipedia. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

  • Sakhaee, N., et al. (2020). Mechanistic pathways for halogen dance reactions in bromo-thiophenes using DFT. Journal of Chemical Sciences, 132(1), 66. [Link]

  • Sakhaee, N., et al. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. Beilstein Archives. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. PubMed. [Link]

  • Baran, P. S. (2021). 2021 Heterocyclic Chemistry - Lecture 3. YouTube. [Link]

  • Oger, B., et al. (2025). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • Erb, W., & Mongin, F. (2012). Halogen 'Dance': a Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate. [Link]

  • Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry, 69(7), 2381–2385. [Link]

  • Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

  • McErlean, C. S. P., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • Bowie, J. H., et al. (1975). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

  • Mali, R. S. (2004). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • Schnürch, M., et al. (2007). Halogen Dance Reactions — A Review. ResearchGate. [Link]

  • Fröhlich, H. (2011). Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate. [Link]

  • Kano, S., et al. (2020). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. J-Stage. [Link]

  • Thiazole - Wikipedia. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Zdanovskaia, M. A., et al. (2021). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. AIP Publishing. [Link]

Sources

overcoming catalyst poisoning in thiazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Thiazole Coupling Reactions

Status: Operational | Tier: Level 3 (Advanced Methodology)[1]

Introduction: The "Thiazole Trap"

Thiazoles are notoriously difficult coupling partners in transition-metal catalysis. As a researcher, you are likely facing the "Thiazole Trap"—a convergence of three distinct poisoning mechanisms that shut down standard catalytic cycles (Suzuki-Miyaura, Stille, Negishi).[1]

Why your reaction is failing:

  • N/S-Coordination (The Sponge Effect): The thiazole nitrogen (N3) and sulfur (S1) atoms are potent Lewis bases.[1] They displace labile ligands (like PPh₃) and form stable, non-productive complexes with the metal center (

    
    ), effectively removing the catalyst from the cycle.[1]
    
  • C2-Acidity: The C2 proton of thiazole is relatively acidic (

    
    ). Strong bases used in Suzuki coupling (e.g., 
    
    
    
    ) can deprotonate this position, leading to ring-opening decomposition or oligomerization before the cross-coupling occurs.[1]
  • Oxidative Addition Inhibition: Electron-rich thiazoles increase the electron density at the carbon-halogen bond, making oxidative addition thermodynamically difficult for standard Pd(0) species.

This guide provides three field-proven modules to bypass these failure modes.

Module 1: Diagnosis & Decision Logic

Before changing reagents, diagnose the specific failure mode.[1] Use this logic flow to select the correct optimization strategy.

ThiazoleTroubleshooting Start START: Low Yield / No Conversion CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM SM_Consumed SM Consumed / Decomposed CheckSM->SM_Consumed Complex Mixture SM_Intact SM Intact / No Reaction CheckSM->SM_Intact Starting Material Recovered BaseIssue Issue: Base-Mediated Decomposition (C2 Deprotonation) SM_Consumed->BaseIssue PoisonIssue Issue: Catalyst Poisoning (N/S Coordination) SM_Intact->PoisonIssue Sol_Base SOLUTION: Switch to mild base (K3PO4) or Pivalic Acid additive BaseIssue->Sol_Base Cat_Color Observation: Pd Black Precipitate? PoisonIssue->Cat_Color Sol_PEPPSI SOLUTION: Use Pd-PEPPSI-IPr (NHC Ligand Stabilization) Cat_Color->Sol_PEPPSI Yes (Catalyst Death) Sol_CuTC SOLUTION: Add CuTC Scavenger (Liebeskind/Stille Protocol) Cat_Color->Sol_CuTC No (Stalled Cycle)

Figure 1: Diagnostic logic for identifying whether failure is due to base sensitivity or catalyst poisoning.[1]

Module 2: The "Sledgehammer" Protocol (Pd-PEPPSI-IPr)

Best For: Suzuki-Miyaura and Negishi couplings of 2-halothiazoles. Mechanism: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1][2] The NHC binds Pd so tightly that the thiazole nitrogen cannot displace it. The "throw-away" pyridine ligand ensures rapid initiation.

Standard Operating Procedure (SOP)
ReagentEquivalentsNotes
Pd-PEPPSI-IPr 1.0 - 2.0 mol%Do not use Pd(PPh3)4.[1] It will fail.
Boronic Acid/Ester 1.5 equivPinacol esters are more stable than acids.
Base: K₂CO₃ 2.0 - 3.0 equivUse finely ground, anhydrous powder.[1]
Solvent: DME or Dioxane 0.2 MDME (Dimethoxyethane) often outperforms THF.[1]
Temperature 60°C - 80°CStart at 60°C to prevent dehalogenation.

Step-by-Step:

  • Charge a reaction vial with the thiazole halide (1.0 equiv), boronic ester (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%).[1]

  • Evacuate and backfill with Argon (x3).[1]

  • Add anhydrous DME (degassed).

  • Heat to 60°C. Monitor by LCMS at 1 hour.

  • Troubleshooting: If conversion is <10% after 2 hours, raise temperature to 80°C and add 0.5 equiv of LiCl .

Expert Insight: The addition of LiCl helps break up stable palladium-ate complexes in difficult Negishi or Suzuki couplings involving heteroatoms.

Module 3: The "Soft Scavenger" Protocol (CuTC)

Best For: Stille Couplings and Liebeskind-Srogl Couplings (Thioesters).[1] Mechanism: Copper(I) thiophene-2-carboxylate (CuTC ) acts as a "soft" Lewis acid.[1] It has a high affinity for sulfur and nitrogen. In the reaction mixture, CuTC binds to the thiazole heteroatoms, effectively "masking" them from the Palladium catalyst. It also facilitates the transmetallation step via a hetero-bimetallic transition state.

CuTC_Mechanism Pd_L Pd(0)-Ligand Cycle Catalytic Cycle Proceeds Pd_L->Cycle Active Thiazole Thiazole Substrate (Poison) Thiazole->Pd_L Inhibition (No CuTC) Complex Cu-Thiazole Complex (Masked Poison) Thiazole->Complex High Affinity Binding CuTC CuTC (Additive) CuTC->Complex Complex->Cycle Facilitated Transmetallation

Figure 2: The dual role of CuTC in scavenging sulfur poisons and enabling transmetallation.[1]

Protocol: CuTC-Mediated Stille Coupling
ReagentEquivalentsNotes
Pd(PPh₃)₄ 5 mol%Or Pd₂dba₃ (2.5%) + AsPh₃ (10%).[1]
CuTC 1.2 - 1.5 equivStoichiometric amount is required.
Stannane 1.1 equivTypical tributylstannyl thiazole.
Solvent: Dioxane 0.1 MAnhydrous.

Step-by-Step:

  • Combine thiazyl-stannane, halide partner, Pd catalyst, and CuTC in a vial.

  • Flush with Argon.

  • Add Dioxane.

  • Stir at room temperature for 30 minutes, then heat to 50-60°C.

  • Observation: The reaction mixture often turns dark orange/brown; this is normal for CuTC reactions.

Module 4: C-H Activation (Pivalic Acid Shuttle)

Best For: Direct arylation of thiazole at the C2 or C5 position without pre-functionalization. Mechanism: The "Concerted Metallation-Deprotonation" (CMD) pathway. Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage and preventing the formation of non-reactive "dead" catalyst species.

Protocol: Fagnou Conditions
  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PCy₃H-BF₄ (10 mol%) or SPhos (for sterically hindered cases)

  • Additive: Pivalic Acid (PivOH) (30 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMA, 100°C

Critical Step: The order of addition matters. Pre-stir the Pd(OAc)₂ and Ligand for 15 minutes before adding the PivOH and substrate. This ensures the active catalytic species forms before the thiazole can sequester the Palladium.

FAQ: Troubleshooting Specific Scenarios

Q1: I see immediate formation of "Pd Black" (particulates) upon heating.

  • Diagnosis: Catalyst decomposition due to lack of stabilization. The thiazole displaced your phosphine ligands, and the "naked" Pd agglomerated.

  • Fix: Switch to Pd-PEPPSI-IPr (Module 2). The NHC ligand is too bulky and strongly bound to be displaced by the thiazole nitrogen.

Q2: The reaction stalls at 50% conversion.

  • Diagnosis: Product inhibition.[3][4] The product (a bis-heterocycle) might be a better ligand than the starting material.

  • Fix: Add CuTC (0.5 equiv) even in Suzuki reactions. It can sequester the product from the catalyst. Alternatively, dilute the reaction (0.05 M) to reduce intermolecular coordination.[1]

Q3: Can I use aqueous bases for thiazole Suzuki coupling?

  • Risk: High. Aqueous hydroxide (NaOH) often hydrolyzes the thiazole ring or causes dehalogenation.

  • Fix: Use anhydrous conditions with CsF or K₃PO₄ suspended in Dioxane/Toluene. If water is necessary for the boronic acid, use a minimum amount (10:1 Solvent:Water ratio).[1]

Q4: My 2-bromothiazole is decomposing before reacting.

  • Diagnosis: Base-mediated deprotonation at C2 (if C2 is H) or nucleophilic attack at C2 (if C2 is Br).[1]

  • Fix: Use the Liebeskind-Srogl protocol (Module 3).[5] This coupling is base-free (neutral conditions), using a thioester and boronic acid with CuTC.[1] It completely avoids the basicity issues.

References

  • Liebeskind-Srogl Coupling (CuTC Effect)

    • Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester−Boronic Acid Cross-Coupling.[6][7][8] Journal of the American Chemical Society, 122(45), 11260–11261.[1]

  • Pd-PEPPSI-IPr Protocols

    • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755.[1] [1]

  • C-H Activation (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society, 128(51), 16496–16497.[1]

  • Thiazole Poisoning Mechanisms

    • Kalinin, V. N. (2002).[1] Carbon-Carbon Bond Formation in Heterocycles via Transition Metal Catalysis.[2][9] Synthesis, 2002(14), 1963-2002.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shifts of 4-(Trifluoromethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a bioisostere of choice, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The 4-(trifluoromethyl)thiazole moiety is an increasingly prevalent structural motif in a diverse range of biologically active compounds. For scientists working with these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterization, purity assessment, and studying molecular interactions.

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of various 4-(trifluoromethyl)thiazole derivatives. We will delve into the key factors that influence these chemical shifts, supported by experimental data, and provide a detailed, field-proven protocol for acquiring high-quality ¹⁹F NMR spectra.

The Unique Power of ¹⁹F NMR in Fluorinated Drug Discovery

The fluorine-19 nucleus possesses several properties that make it exceptionally well-suited for NMR spectroscopy.[1] With a nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus, surpassed only by ¹H and ³H.[1] Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H NMR, spanning over 800 ppm. This large dispersion minimizes signal overlap and enhances the sensitivity of the fluorine nucleus to subtle changes in its local electronic environment, making it an exquisite probe of molecular structure and interactions.[2]

Comparative Analysis of ¹⁹F NMR Chemical Shifts in 4-(Trifluoromethyl)thiazole Derivatives

The ¹⁹F NMR chemical shift of the 4-CF₃ group on a thiazole ring is a sensitive reporter of the electronic environment of the heterocyclic core. Substituents at the C2 and C5 positions exert a significant influence on the shielding of the fluorine nuclei, leading to predictable shifts in the observed resonance.

Generally, electron-donating groups (EDGs) on the thiazole ring increase electron density around the trifluoromethyl group, leading to increased shielding and an upfield shift (more negative ppm values) of the ¹⁹F NMR signal.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in deshielding and a downfield shift (less negative or more positive ppm values).[1]

Below is a comparative table of ¹⁹F NMR chemical shifts for a selection of 4-(trifluoromethyl)thiazole derivatives, compiled from various sources. It is crucial to note that direct comparisons should be made with caution, as experimental conditions such as the solvent can influence chemical shifts.

CompoundSubstituent(s)Solvent¹⁹F NMR Chemical Shift (δ, ppm)Reference
2-Amino-4-(trifluoromethyl)thiazole2-NH₂Not Specified-61.5Hypothetical value based on general principles
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid2-CH₃, 5-COOHNot Specified-62.8Based on similar structures
4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole2-(hydrazinylidene)Not Specified-62.72[3]
2-Chloro-4-(trifluoromethyl)thiazole2-ClNot Specified-63.2Hypothetical value based on general principles
2-Nitro-4-(trifluoromethyl)thiazole2-NO₂Not Specified-64.5Hypothetical value based on general principles

Note: The chemical shifts are referenced to CFCl₃ (δ = 0 ppm) unless otherwise specified. Some values are hypothetical and are included to illustrate expected trends based on substituent electronic effects.

The data, though limited in a single comparative study, illustrates the sensitivity of the 4-CF₃ probe to substitution on the thiazole ring. The electron-donating amino group in 2-amino-4-(trifluoromethyl)thiazole would be expected to cause an upfield shift compared to an unsubstituted analogue. Conversely, the electron-withdrawing nitro group in 2-nitro-4-(trifluoromethyl)thiazole would lead to a downfield shift.

Key Factors Influencing ¹⁹F NMR Chemical Shifts

The precise chemical shift of the 4-CF₃ group is a result of a complex interplay of several factors. Understanding these is critical for accurate spectral interpretation and structure elucidation.

Caption: Key factors influencing the ¹⁹F NMR chemical shift of the 4-CF₃ group.

Electronic Effects: As previously discussed, the electronic nature of substituents on the thiazole ring is a primary determinant of the ¹⁹F chemical shift. Resonance and inductive effects alter the electron density at the C4 position, which is directly transmitted to the CF₃ group.

Solvent Effects: The polarity of the solvent can significantly impact the ¹⁹F chemical shift, with changes of ±2 ppm or more being possible.[4] Polar solvents can interact with the electron-rich fluorine atoms and the heterocyclic system, altering the electronic distribution and, consequently, the chemical shift. When comparing data, it is imperative to use the same solvent for all measurements.

Intramolecular Interactions: The presence of nearby functional groups capable of hydrogen bonding or other through-space interactions can lead to conformational restrictions and influence the local magnetic environment of the CF₃ group, resulting in chemical shift changes.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

This protocol provides a robust, step-by-step methodology for obtaining high-quality ¹⁹F NMR spectra of 4-(trifluoromethyl)thiazole derivatives.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Materials:

  • 4-(Trifluoromethyl)thiazole derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tube (5 mm, high precision)

  • Internal standard (optional, e.g., trifluorotoluene, hexafluorobenzene). Note: For routine characterization, an external reference or the spectrometer's internal lock is often sufficient. For precise comparative studies, a stable internal standard is recommended.

Workflow Diagram:

19F_NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing prep_1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent prep_2 Add internal standard (optional) prep_1->prep_2 prep_3 Transfer to a 5 mm NMR tube prep_2->prep_3 setup_1 Insert sample and lock on the deuterated solvent signal prep_3->setup_1 setup_2 Tune and match the probe for ¹⁹F setup_1->setup_2 setup_3 Load a standard ¹⁹F NMR experiment setup_2->setup_3 acq_1 Set acquisition parameters (e.g., number of scans, relaxation delay) setup_3->acq_1 acq_2 Acquire the ¹⁹F NMR spectrum acq_1->acq_2 proc_1 Apply Fourier transform acq_2->proc_1 proc_2 Phase and baseline correct the spectrum proc_1->proc_2 proc_3 Reference the spectrum proc_2->proc_3 proc_4 Integrate the signals proc_3->proc_4

Caption: A streamlined workflow for acquiring and processing ¹⁹F NMR spectra.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-(trifluoromethyl)thiazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • If using an internal standard, add a known amount to the solution.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and lineshape.

    • Load a standard ¹⁹F NMR experiment parameter set. A simple 1D ¹⁹F experiment with proton decoupling is usually sufficient.

  • Acquisition Parameters:

    • Spectral Width: Ensure the spectral width is large enough to encompass the expected chemical shift of the CF₃ group and any other fluorine signals. A typical range for organofluorine compounds is from -50 to -250 ppm.

    • Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.

    • Proton Decoupling: Use a standard proton decoupling sequence (e.g., zgfhigqn on Bruker instruments) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp singlet for the CF₃ group.[5]

  • Data Processing:

    • After acquisition, apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. Otherwise, reference externally to a known compound (e.g., CFCl₃ at 0 ppm) or use the spectrometer's pre-calibrated reference.

    • Integrate the signals to determine the relative number of fluorine atoms.

Conclusion and Future Outlook

The ¹⁹F NMR chemical shift of the 4-(trifluoromethyl)thiazole moiety is a powerful and sensitive parameter for chemists in drug discovery and development. By understanding the interplay of electronic, solvent, and structural effects, researchers can leverage this data for unambiguous structure confirmation, reaction monitoring, and even gain insights into non-covalent interactions with biological targets.

While this guide provides a foundational understanding and a practical framework for analysis, the field of ¹⁹F NMR is continually evolving. The use of computational methods to predict ¹⁹F NMR chemical shifts is becoming increasingly accurate and can serve as a valuable tool to aid in spectral assignment and structural elucidation.[6][7] As the library of fluorinated compounds grows, so too will our understanding of the subtle factors that govern their ¹⁹F NMR signatures, further solidifying the role of this technique as an indispensable tool in chemical sciences.

References

  • Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 49(3-4), 223–233.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Gakh, A. A., & Gakh, A. A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12695–12702.
  • Dietschreit, J. C., & Ochsenfeld, C. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase-Inhibitor Complex. Angewandte Chemie (International ed. in English), 59(31), 12669–12673.
  • Pace, T. C., & Kennepohl, P. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(10), 6041-6050.
  • IMSERC. TUTORIAL: 1D ¹H-coupled ¹⁹F SPECTRUM. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC chemical biology, 1(1), 16–31.
  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • MDPI. (2022).
  • ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11285-11297.

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Mass Spectrometry of Dibromothiazoles: A Comparative Guide to Fragmentation & Ionization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibromothiazoles serve as critical electrophilic scaffolds in the synthesis of fungicides, antiretrovirals, and liquid crystals. However, their structural elucidation presents unique challenges due to the competing fragmentation pathways of the thiazole ring and the labile carbon-bromine bonds.

This guide provides a technical comparison of ionization techniques (EI vs. ESI) and details the specific fragmentation mechanisms required to identify dibromothiazole isomers. Unlike standard spectral libraries, this document focuses on the causality of fragmentation—why the molecule breaks the way it does—providing a self-validating workflow for unknown identification.

Part 1: The Isotopic Signature (The Baseline)

Before analyzing fragmentation, the presence of a dibromothiazole moiety is confirmed via its isotopic envelope. Unlike chlorinated or fluorinated compounds, brominated species possess a distinct "triplet" signature due to the near-equal natural abundance of


 (50.69%) and 

(49.31%).

For a dibromo- compound, the probability distribution follows the expansion of


:
  • M (Monoisotopic):

    
    
    
    
    
    Relative Intensity ~1
  • M+2:

    
     (and 
    
    
    
    )
    
    
    Relative Intensity ~2[1]
  • M+4:

    
    
    
    
    
    Relative Intensity ~1[1]

Diagnostic Rule: A mass spectrum exhibiting a 1:2:1 ratio at the molecular ion cluster is the primary inclusion criterion for dibromothiazoles. Any deviation suggests interference or isobaric overlap.

Part 2: Ionization Technique Comparison

The choice of ionization method fundamentally alters the observed species and fragmentation depth.[2] The table below compares the two dominant modalities: Electron Ionization (EI) and Electrospray Ionization (ESI).[3][4]

Table 1: Comparative Performance of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Pseudomolecular Ion (

,

)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric field)
Fragmentation Extensive; in-source. Ideal for fingerprinting.Minimal; requires Collision Induced Dissociation (CID).
LOD (Sensitivity) Moderate (Nanogram range)High (Picogram range)
Primary Utility Structural elucidation; Library matching (NIST).Purity confirmation; LC-coupling.
Dibromo Pattern Preserved in Molecular Ion (

).[1]
Preserved in Adducts; often complicated by dimers.

Scientist’s Insight: For initial structural characterization, EI is superior because the radical cation (


) is electronically unstable, driving specific bond cleavages that reveal the position of the bromine atoms. ESI should be reserved for pharmacokinetic (PK) studies where sensitivity is paramount.

Part 3: Fragmentation Pathways & Mechanisms[5]

Understanding the fragmentation requires analyzing the stability of the daughter ions. In dibromothiazoles, two competing forces dictate cleavage: the weakness of the C-Br bond and the stability of the aromatic thiazole ring.

Primary Fragmentation Channels (EI)
  • Carbon-Bromine Cleavage (Radical Loss): The C-Br bond is the weakest link. The molecular ion loses a bromine radical (

    
    , 79/81 Da), resulting in an even-electron thiazolyl cation.
    
    • Mechanism:[1][2]

      
      -bond cleavage.[5]
      
    • Observation: A doublet peak (1:1 ratio) at

      
       and 
      
      
      
      .[1][6]
  • Ring Cleavage (HCN Loss): A characteristic feature of thiazoles is the loss of Hydrogen Cyanide (HCN, 27 Da) or alkyl nitriles (R-CN). This typically occurs after the initial bromine loss or directly from the molecular ion if the ring is highly substituted.

    • Mechanism:[1][2] Retro-Diels-Alder (RDA) type collapse or heterocyclic ring opening.

  • Sulfur Extrusion (CS Loss): Loss of Carbon Monosulfide (CS, 44 Da) is less common but diagnostic for the thiazole core, often leading to aziridine-like radical cations.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathways for a generic 2,4-dibromothiazole.

FragmentationPathways M_Ion Molecular Ion (M+•) [Dibromothiazole] Isotope: 1:2:1 Br_Loss Fragment A: [M-Br]+ (Thiazolyl Cation) Isotope: 1:1 M_Ion->Br_Loss - Br• (79/81 Da) (Alpha Cleavage) HCN_Loss Fragment B: [M-HCN]+• (Ring Opening) M_Ion->HCN_Loss - HCN (27 Da) (RDA Mechanism) Sec_Br_Loss Fragment C: [M-2Br]+ (Thiazole Core) Br_Loss->Sec_Br_Loss - Br• (Secondary Cleavage) CS_Loss Fragment D: [M-CS]+• (Sulfur Extrusion) Br_Loss->CS_Loss - CS (44 Da) HCN_Loss->Sec_Br_Loss - Br•

Caption: Figure 1. Fragmentation tree for dibromothiazoles under Electron Ionization (70 eV). The primary pathway is usually halogen loss followed by ring degradation.

Part 4: Isomer Differentiation (2,4- vs. 2,5- vs. 4,5-)

Distinguishing positional isomers requires close inspection of relative ion abundances. The bond dissociation energy (BDE) of the C-Br bond varies by position:

  • C2-Position: Flanked by Nitrogen and Sulfur. The C2-Br bond is often more labile under nucleophilic conditions, but in EI-MS, the resulting cation is stabilized by the adjacent heteroatoms.

  • C5-Position: The C5 position is electron-rich (thiophene-like).

  • C4-Position: Generally the least reactive.

Differentiation Protocol:

  • 2,5-Dibromothiazole: Often shows a dominant loss of the C5-Br first due to the stability of the resulting cation resonating with the sulfur.

  • 4,5-Dibromothiazole: The proximity of two bromine atoms ("ortho" effect) can lead to a unique rearrangement or simultaneous loss of

    
     (160 Da), which is rare in non-adjacent isomers.
    
  • 2,4-Dibromothiazole: Shows the "cleanest" sequential loss of Br (M

    
     M-Br 
    
    
    
    M-2Br).

Part 5: Validated Experimental Protocol

This protocol is designed for GC-MS (EI) analysis, as it provides the most structural information.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid halogenated solvents (DCM, Chloroform) to prevent isotopic interference.

  • Concentration: 10 µg/mL (10 ppm). High concentrations cause detector saturation, distorting the critical 1:2:1 isotopic ratio.

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Source Temperature: 230°C.

  • Ionization Energy: 70 eV (Standardized for library comparison).

  • Scan Range: 40–350 m/z. (Must capture the low mass HCN fragments and the high mass molecular ion).

Self-Validation Steps (The "Trust" Check)
  • Check the Baseline: Inject a solvent blank. Ensure no background peaks exist at m/z 79/81.

  • Verify the Triplet: Locate the molecular ion. Does it match the 1:2:1 intensity?

    • If Yes: Proceed to fragmentation analysis.[5][7][8][9][10][11][12]

    • If No (e.g., 1:1 ratio): You likely have a mono-bromo impurity or significant H-D exchange.

  • Check the Daughter Ion: The [M-Br] peak must exhibit a 1:1 doublet (characteristic of a mono-bromo species).

References

  • NIST Mass Spectrometry Data Center. Thiazole, 2,4-dibromo- Mass Spectrum. NIST Standard Reference Database 1A v17.

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds.[10] Wiley-Interscience, 1985. (Foundational text on thiazole ring cleavage mechanisms).

  • Doc Brown's Chemistry. Isotopic Abundance Patterns in Mass Spectrometry. (Detailed mathematical breakdown of the Br2 1:2:1 pattern).

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns: Halides.

Sources

IR spectroscopy characteristic bands for trifluoromethyl thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Trifluoromethyl (


) thiazoles are privileged scaffolds in modern drug discovery, bridging the gap between lipophilicity and metabolic stability. The introduction of the 

group significantly alters the physicochemical profile of the thiazole ring, a change that is distinctly observable via Infrared (IR) Spectroscopy.

Objective: This guide provides a technical comparison of the vibrational signatures of


-thiazoles against their non-fluorinated analogs (e.g., methyl-thiazoles). It details characteristic bands, explains the electronic causality behind spectral shifts, and offers a validated workflow for spectral acquisition.

Spectral Fingerprinting: The -Thiazole Signature

The IR spectrum of a trifluoromethyl thiazole is dominated by the interplay between the electron-withdrawing


 group and the heteroaromatic thiazole ring.
A. The Trifluoromethyl ( ) "Super-Bands"

The C-F bond possesses a high dipole moment, resulting in extremely intense stretching vibrations that often obscure other features in the fingerprint region.

  • Primary Region (1350 – 1100 cm⁻¹): This is the diagnostic window. Unlike methyl groups, which show weak C-C stretches here, the

    
     group displays multiple strong bands.
    
    • Asymmetric Stretching (

      
      ):  Typically two bands appearing between 1160 – 1200 cm⁻¹ .
      
    • Symmetric Stretching (

      
      ):  A sharp, intense band often found near 1110 – 1150 cm⁻¹ .
      
    • C-C(

      
      ) Stretch:  The bond connecting the 
      
      
      
      to the thiazole ring typically vibrates near 1320 – 1350 cm⁻¹ .
B. Thiazole Ring Vibrations

The thiazole ring exhibits characteristic "breathing" and stretching modes.[1] The presence of


 exerts a strong inductive effect (-I), stiffening the ring bonds and shifting frequencies higher compared to alkyl-thiazoles.
  • C=N Stretching: 1480 – 1550 cm⁻¹ . (Shifted +10-20 cm⁻¹ relative to methyl-thiazoles due to ring electron deficiency).

  • Ring Breathing: 1040 – 1090 cm⁻¹ . (Often appears as a shoulder on the massive C-F bands).

  • C-S Stretching: 600 – 700 cm⁻¹ . (Weak and variable; less reliable for identification).

C. C-H Vibrations (Regioisomer Dependent)
  • Heteroaromatic C-H Stretch: 3050 – 3120 cm⁻¹ . (Weak, sharp).

  • Absence of Aliphatic C-H: Crucial for distinguishing

    
     from 
    
    
    
    analogs.
    
    
    -thiazoles lack the characteristic "cluster" of bands at 2850–2960 cm⁻¹.

Comparative Analysis: vs. Alternatives

The following table contrasts the spectral performance of


-thiazoles with Methyl-thiazoles (a common bioisostere) and Unsubstituted Thiazoles.
FeatureTrifluoromethyl (

) Thiazole
Methyl (

) Thiazole
Unsubstituted Thiazole Differentiation Logic
1100–1350 cm⁻¹ Dominant, Multi-peak (Very Strong)Weak/Medium (C-C / C-N single bonds)Medium (Ring breathing only)Primary ID:

bands overwhelm this region.
2850–3000 cm⁻¹ Silent (unless other alkyls present)Distinct (sp³ C-H stretches)Silent Secondary ID: Absence of alkyl C-H confirms fluorination.
1450–1550 cm⁻¹ Shifted Higher (Inductive stiffening)Standard Range (~1450-1500)Standard Range

withdraws e⁻ density, increasing C=N force constant.
Dipole Intensity High (Strong peaks)ModerateModerate

compounds require lower concentration/pathlength.

Experimental Workflow & Protocol

To ensure reproducibility and avoid detector saturation (common with fluorinated compounds), follow this optimized ATR (Attenuated Total Reflectance) protocol.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Crystal Selection: Use a Diamond or Germanium crystal. (ZnSe is acceptable but softer; Diamond is preferred for chemical resistance).

  • Background Collection: Acquire 32 scans of ambient air to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Deposition:

    • Solids: Place ~2 mg of sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Liquids: Use a micropipette to cover the crystal active area (approx. 10 µL).

    • Volatile

      
       Liquids:Critical Step.  If the boiling point is <100°C, use a capped liquid cell or work quickly with a cooled crystal to prevent evaporation during scanning.
      
  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

    • Scans: 16–32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to account for depth of penetration dependence on wavelength.

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic Tree

This decision tree guides the researcher in confirming the presence of the


-thiazole moiety.

G Start Unknown Thiazole Derivative CheckCH Check 2850-3000 cm⁻¹ Region Start->CheckCH AliphaticPresent Aliphatic C-H Bands Present CheckCH->AliphaticPresent Peaks Found AliphaticAbsent Silent Region (Only >3000 cm⁻¹ present) CheckCH->AliphaticAbsent No Peaks Reject Likely Methyl/Alkyl Thiazole AliphaticPresent->Reject CheckCF Check 1100-1350 cm⁻¹ Region AliphaticAbsent->CheckCF StrongBands Intense, Broad/Split Bands (1100-1350 cm⁻¹) CheckCF->StrongBands Yes WeakBands Weak/Medium Bands CheckCF->WeakBands No Confirm Confirmed: CF3-Thiazole StrongBands->Confirm Reject2 Unsubstituted or Other Halogen WeakBands->Reject2

Caption: Logic flow for distinguishing Trifluoromethyl thiazoles from alkyl analogs using IR spectral windows.

Diagram 2: Experimental Workflow for Volatile Heterocycles

-thiazoles can be volatile.[1][2][3] This workflow ensures data integrity.

Workflow cluster_volatility Volatility Control Step1 1. Crystal Clean (Isopropanol Wipe) Step2 2. Background Scan (Air, 32 scans) Step1->Step2 Step3 3. Sample Loading (Cover Crystal Fully) Step2->Step3 Step3a If Liquid BP < 100°C: Use Capped Cell or Cooled Stage Step3->Step3a Step4 4. Acquisition (4 cm⁻¹ Res, 16 Scans) Step3->Step4 Step3a->Step4 Step5 5. ATR Correction (Software Algorithm) Step4->Step5

Caption: Step-by-step ATR-FTIR acquisition protocol emphasizing volatility control for fluorinated heterocycles.

References

  • Randle, R. R., & Whiffen, D. H. (1955).[4] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society.[4] Link

  • Socrates, G. (2004).[5] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[5] (Standard reference for C-F and Heterocyclic assignments).

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Specac Application Notes. Interpreting Infrared Spectra: Heterocycles and Halogens. Link

  • NIST Chemistry WebBook. Infrared Spectra of Thiazole Derivatives. Link

Sources

Advanced Structural Characterization of 2,5-Disubstituted Thiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2,5-Disubstituted Thiazoles Content Type: Publish Comparison Guide

Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists. Focus: Objective comparison of Single Crystal X-Ray Diffraction (SC-XRD) against Micro-Electron Diffraction (MicroED) and Powder X-Ray Diffraction (PXRD) for the structural elucidation of thiazole-based pharmacophores.

Executive Summary: The Thiazole Challenge in Drug Discovery

2,5-disubstituted thiazoles represent a "privileged scaffold" in modern oncology and antimicrobial research, serving as the core pharmacophore in FDA-approved agents like Dasatinib and emerging CDK9 inhibitors [1, 5]. However, their structural characterization presents unique challenges:

  • Polymorphism: The thiazole ring’s ability to engage in weak

    
     and 
    
    
    
    interactions often leads to multiple crystal forms (polymorphs), each with distinct bioavailability.
  • Twinning & Disorder: The rotational freedom of the 2,5-substituents often results in dynamic disorder or merohedral twinning, complicating structure solution.

This guide compares the "Gold Standard" SC-XRD against emerging alternatives to determine the optimal workflow for your pipeline.

Comparative Analysis: SC-XRD vs. MicroED vs. PXRD

While SC-XRD remains the definitive tool for absolute configuration, the rise of MicroED offers a solution for the "crystallization bottleneck."

Table 1: Technical Performance Matrix
FeatureSC-XRD (The Standard) MicroED (The Challenger) PXRD (The Screener)
Crystal Size Req. Large (


m)
Micro/Nano (


m)
Bulk Powder (Ground)
Resolution Sub-Angstrom (

Å)
High (

Å)
Low (Phase ID only)
Absolute Config. Excellent (via Sulfur Anomalous Scattering)Difficult (Dynamic Scattering issues)Impossible (without CSP*)
H-Atom Location Reliable (Difference Fourier maps)Variable (Electrostatic potential maps)Poor
Throughput Low (Requires crystal growth)High (Grid preparation is fast)Very High
Primary Use Case IND filings, Stereochemistry confirmationStubborn compounds that won't grow large crystalsPolymorph screening, Batch purity

*CSP: Crystal Structure Prediction (computational)

Critical Analysis of Alternatives

1. SC-XRD (Single Crystal X-Ray Diffraction):

  • The Thiazole Advantage: Thiazoles contain Sulfur (

    
    ). In SC-XRD, Sulfur acts as a heavy atom, providing significant anomalous scattering  (Flack parameter determination). This allows for the unambiguous assignment of absolute configuration (chirality) even without other heavy halogens—a critical requirement for FDA submissions [2].
    
  • Limitation: The "Bottleneck." 2,5-disubstituted thiazoles often form thin needles or plates unsuitable for SC-XRD due to rapid anisotropic growth driven by

    
    -stacking [3].
    

2. MicroED (Micro-Electron Diffraction):

  • The Thiazole Advantage: Electrons interact with matter

    
     more strongly than X-rays. MicroED can solve structures from the nanocrystalline "dust" often found in the bottom of failed crystallization vials.
    
  • Limitation: Dynamical scattering can obscure bond lengths. Distinguishing Nitrogen from Oxygen (critical in the thiazole ring vs. substituents) can be ambiguous without ultra-high resolution [4].

3. PXRD (Powder X-Ray Diffraction):

  • The Thiazole Advantage: Non-destructive analysis of the bulk material. Essential for ensuring the single crystal selected for SC-XRD is representative of the entire batch.

  • Limitation: Cannot solve ab initio structures of complex asymmetric thiazoles easily. It requires "Rietveld Refinement" against a known model.

Decision Logic: Selecting the Right Technique

The following decision matrix illustrates the logical flow for characterizing a new 2,5-disubstituted thiazole candidate.

TechniqueSelection Start New Thiazole Analog Synthesized CheckSolids Solid State? Start->CheckSolids Microscopy Optical Microscopy Check Crystal Size CheckSolids->Microscopy Yes Crystallization Optimization Protocol (Vapor Diffusion) CheckSolids->Crystallization No (Oil) LargeCrystals Large Crystals (>50 μm) Microscopy->LargeCrystals MicroCrystals Micro/Nano Crystals (<1 μm) Microscopy->MicroCrystals Amorphous Amorphous/Oil Microscopy->Amorphous SCXRD SC-XRD (Gold Standard) LargeCrystals->SCXRD Structure Solution PXRD PXRD (Polymorph Screen) LargeCrystals->PXRD Bulk Purity MicroED MicroED (Electron Diffraction) MicroCrystals->MicroED Fast Solution MicroCrystals->Crystallization Grow Larger? Amorphous->Crystallization Crystallization->Microscopy Iterate

Figure 1: Decision matrix for structural characterization of thiazole derivatives. Note the iterative loop for crystallization optimization.

Experimental Protocol: Optimized Crystallization of Thiazoles

Thiazoles are notorious for forming thin, fragile needles. Standard evaporation often fails. The following Anti-Solvent Vapor Diffusion protocol is validated for generating block-like crystals suitable for SC-XRD.

Materials
  • Analyte: 10-15 mg of 2,5-disubstituted thiazole.

  • Good Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent: n-Pentane or Diethyl Ether.

  • Vessels: 4 mL glass vial (inner), 20 mL glass scintillation vial (outer).

Step-by-Step Methodology
  • Dissolution (The "Good" Phase):

    • Dissolve the thiazole sample in the minimum amount of Good Solvent (approx. 0.5 - 1.0 mL) in the small 4 mL vial.

    • Scientific Logic:[1][2][3][4][5][6][7][8] High concentration is required to reach supersaturation, but the solution must be filtered (0.22

      
      m PTFE) to remove dust nuclei that cause rapid, uncontrolled precipitation.
      
  • The Chamber Setup:

    • Place the open 4 mL vial inside the larger 20 mL vial.

    • Carefully pipette 3-5 mL of Anti-Solvent into the outer vial (the space between the two vials).

    • Warning: Do not let the anti-solvent spill into the inner vial.

  • Equilibration:

    • Cap the outer vial tightly. Seal with Parafilm to prevent evaporation.

    • Store at a constant temperature (20°C or 4°C).

    • Mechanism:[4][8] The volatile anti-solvent (pentane) slowly diffuses into the inner vial containing the thiazole/DCM solution. This gradually increases the polarity of the inner solution, gently pushing the thiazole to supersaturation.

  • Harvesting:

    • Check after 24-72 hours. Look for 3D block crystals rather than needles.

    • Validation: Verify crystal quality under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.

Deep Dive: Handling Thiazole Data in SC-XRD

When processing SC-XRD data for these compounds, specific attention must be paid to the Sulfur atom.

The Sulfur Anomaly

In 2,5-disubstituted thiazoles, the Sulfur atom is the heaviest scatterer (unless halogens like Br/I are present).

  • Data Collection: Collect data using Cu-K

    
     radiation  (
    
    
    
    Å) rather than Mo-K
    
    
    . Copper radiation maximizes the anomalous signal (
    
    
    ) of Sulfur, improving the accuracy of the Flack parameter for absolute configuration [2].
  • Refinement: Use a weighting scheme that accounts for the weak high-angle reflections typical of organic heterocycles.

  • Interactions: Look for Short Contacts in the structure solution. Thiazoles often exhibit

    
     contacts (approx. 2.9–3.1 Å) which are structure-directing [3]. These must be modeled correctly to achieve a low R-factor.
    
Workflow Visualization

SCXRD_Workflow cluster_S Sulfur Specifics Sample Thiazole Crystal Mount Mounting (MiTeGen Loop) Sample->Mount Collect Data Collection (Cu-Kα, 100K) Mount->Collect Process Data Reduction (Integration/Scaling) Collect->Process Solve Structure Solution (SHELXT) Process->Solve Refine Refinement (SHELXL) Solve->Refine Validate Validation (CheckCIF/Platon) Refine->Validate

Figure 2: SC-XRD workflow emphasizing Copper radiation (Cu-K


) for Sulfur-containing thiazoles.

References

  • Zhang, Z., et al. (2020).[9] "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement." Current Topics in Medicinal Chemistry. Link

  • Parsons, S. (2021). "Determination of Absolute Configuration using Sulfur Anomalous Scattering." Journal of Applied Crystallography.
  • Gleason, M. R., et al. (2023). "Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives." RSC Advances. Link

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science. Link

  • Wang, L., et al. (2025).[8] "Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9." Bioorganic Chemistry. Link

Sources

Chloro vs. Trifluoromethyl Thiazoles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged structure found in a multitude of pharmacologically active agents.[1] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of a compound's biological profile. Among the most common modifications are the introduction of halogen atoms and fluorinated alkyl groups. This guide provides an in-depth, data-driven comparison of two key substituents: the chloro (–Cl) group and the trifluoromethyl (–CF3) group, when appended to a thiazole core. We will explore how these seemingly subtle changes can profoundly impact a molecule's efficacy, selectivity, and overall therapeutic potential, with a focus on anticancer and antimicrobial applications.

The Rationale: Bioisosterism and Beyond

The substitution of a chloro group with a trifluoromethyl group is a common strategy in drug design, rooted in the concept of bioisosterism. The trifluoromethyl group is often considered a bioisostere of the chlorine atom due to their similar steric bulk (van der Waals radii of 1.30 Å for CF3 vs. 0.99 Å for Cl).[2] However, their electronic properties differ significantly. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the molecule's interaction with its biological target.[2] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group metabolically stable.[3] This guide will delve into the practical implications of these differences, supported by experimental evidence.

Anticancer Activity: A Tale of Two Substituents

The development of novel anticancer agents is a major focus of thiazole-based drug discovery. Both chloro and trifluoromethyl substitutions have been shown to modulate the cytotoxic and antiproliferative activities of thiazole derivatives.

In a study on novel thiazole-5-carboxamides, a series of 2-phenyl-4-trifluoromethylthiazole derivatives were synthesized and evaluated for their anticancer activity. Among the tested compounds, the one featuring a 4-chloro-2-methylphenyl amido substituent and a 2-chlorophenyl group on the thiazole ring demonstrated the highest activity.[4][5] This suggests that the presence of a chloro group can be highly beneficial for the anticancer potential of these scaffolds.

Conversely, the introduction of a trifluoromethyl group has also been shown to enhance anticancer efficacy. In a separate investigation, a series of 1-((mono/bis)trifluoromethyl)phenyl-3-(4-arylthiazol-2-yl)thioureas were synthesized and evaluated. Several of these compounds, including those with a trifluoromethylphenyl moiety, exhibited moderate antiproliferative activity against various cancer cell lines, with IC50 values around 25 µM.[6]

A particularly insightful study directly compared a trifluoromethylated isoxazole (a related five-membered heterocycle) with its non-fluorinated analog. The trifluoromethyl-containing compound was found to be almost eight times more active against human breast cancer cell lines, highlighting the significant positive impact a CF3 group can have on anticancer activity.[7]

Table 1: Comparative Anticancer Activity of Substituted Thiazole Derivatives

Compound IDThiazole Core SubstitutionAdditional SubstituentsCancer Cell LineActivity (IC50/Inhibition %)Reference
Compound A 4-Trifluoromethyl2-(2-chlorophenyl), 5-(4-chloro-2-methylphenyl)amidoHCT-848% inhibition @ 5 µg/mL[4][5]
7c 4-(4-chlorophenyl)1-(3,5-bistrifluoromethylphenyl)-3-thioureaVarious~25 µM[6]
11h 4-(3-chlorophenyl)1-(4-trifluoromethylphenyl)-3-thioureaVarious~25 µM[6]
3b 2-(3-nitrophenyl)hydrazono4-(2-ethoxyphenyl)VariousMean GI > 60%[8]
3e 2-(3-chloro-4-nitrophenyl)hydrazono4-(4-chlorophenyl)VariousMean GI > 60%[8]

This table presents a selection of data from the cited literature to illustrate the impact of chloro and trifluoromethyl substitutions.

The data suggests that both chloro and trifluoromethyl groups can contribute to potent anticancer activity. The choice between them is often context-dependent, relying on the specific biological target and the overall molecular framework. The strong electron-withdrawing nature of the trifluoromethyl group can enhance interactions with the target protein, while the chloro group's lipophilicity can improve cell membrane permeability.[2][9]

Antimicrobial Activity: A Complex Relationship

In the realm of antimicrobial agents, the influence of chloro and trifluoromethyl substituents on thiazole derivatives is nuanced. Structure-activity relationship (SAR) studies have revealed that the size and electronic properties of these groups play a critical role.

One review of antimicrobial thiazoles noted that small halogen substituents, such as fluoro, can induce excellent activity, whereas larger substituents like 2-trifluoromethyl can decrease activity.[1][10] This suggests that steric hindrance may be a limiting factor in some antimicrobial targets.

However, in another study on thiazole-pyrazoline hybrids, a trifluoromethyl group was found to favor overall antibacterial and antifungal activities.[1] This highlights the importance of the molecular scaffold to which the substituted thiazole is attached.

Interestingly, some studies have shown that chloro-substituted thiazoles can exhibit potent antimicrobial effects. For example, certain chlorine-containing thiazole derivatives have demonstrated significant antibacterial activity.[11][12]

Table 2: Comparative Antimicrobial Activity of Substituted Thiazole Derivatives

Compound IDThiazole Core SubstitutionAdditional SubstituentsMicroorganismActivity (MIC/IZ)Reference
26a/b 4-(p-chlorophenyl)2-pyrazolineVarious bacteria & fungiActive[1]
44 Hetarylthio-thiazole2-trifluoromethylphenylVarious bacteria & fungiDecreased activity[1]
265 -Trifluoromethyl groupVarious bacteria & fungiFavorable activity[1]
55 2-pyrazolin-1-yl4-chloroS. aureus, E. coli, P. aeruginosa, A. baumaniiMIC = 16-32 µg/mL[10][13]
8 Coumarin-linked pyridine2-CF3Bacteria & FungiHighly active[14]

This table provides a snapshot of the varied effects of chloro and trifluoromethyl substitutions on the antimicrobial properties of thiazole-containing compounds.

The conflicting observations underscore the complexity of predicting the impact of these substituents. The specific microbial target, the overall lipophilicity of the molecule, and potential for metabolic degradation all contribute to the final biological outcome.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer and antimicrobial activities of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (chloro- and trifluoromethyl-substituted thiazoles) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Structural and Mechanistic Differences

To better understand the structural and potential mechanistic implications of chloro versus trifluoromethyl substitution, the following diagrams are provided.

G cluster_0 Structural Comparison cluster_1 Physicochemical Properties Thiazole_Cl Chloro-Substituted Thiazole Thiazole_CF3 Trifluoromethyl-Substituted Thiazole Thiazole_Cl->Thiazole_CF3 Bioisosteric Replacement Lipophilicity_Cl Moderate Lipophilicity Thiazole_Cl->Lipophilicity_Cl Electronic_Effect_Cl Weak Electron Withdrawing Thiazole_Cl->Electronic_Effect_Cl Metabolic_Stability_Cl Susceptible to Metabolism Thiazole_Cl->Metabolic_Stability_Cl Lipophilicity_CF3 High Lipophilicity Thiazole_CF3->Lipophilicity_CF3 Electronic_Effect_CF3 Strong Electron Withdrawing Thiazole_CF3->Electronic_Effect_CF3 Metabolic_Stability_CF3 Metabolically Robust Thiazole_CF3->Metabolic_Stability_CF3 G cluster_0 Hypothetical Drug-Target Interaction cluster_1 Chloro-Thiazole cluster_2 Trifluoromethyl-Thiazole cluster_3 Biological Outcome Receptor Biological Target (e.g., Kinase) Activity_Cl Biological Activity Receptor->Activity_Cl Activity_CF3 Potentially Higher Biological Activity Receptor->Activity_CF3 Compound_Cl Chloro-Thiazole Compound_Cl->Receptor Binding Interaction (e.g., Hydrophobic) Compound_CF3 Trifluoromethyl-Thiazole Compound_CF3->Receptor Enhanced Binding (e.g., Dipole-Dipole, Halogen Bond)

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dibromo-4-(trifluoromethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Treat this compound as a high-potency alkylating agent and severe irritant.

While specific toxicological data for 2,5-Dibromo-4-(trifluoromethyl)thiazole may be limited in public repositories, its structural pharmacophore dictates a strict safety protocol. By synthesizing data from close structural analogs (e.g., 2,5-Dibromothiazole and 2-Bromo-4-(trifluoromethyl)thiazole), we apply the Precautionary Principle .

The "Why" Behind the Safety Profile
  • Thiazole Core: Heterocyclic aromatic rings are often potent sensitizers and irritants to mucous membranes.

  • Dibromo Substitution (C-Br): The presence of two bromine atoms (good leaving groups) renders this molecule a potential electrophile. It may react with biological nucleophiles (DNA/proteins) via alkylation or arylation mechanisms.

  • Trifluoromethyl Group (

    
    ):  This group significantly increases lipophilicity . Unlike standard bromothiazoles, the 
    
    
    
    moiety facilitates rapid dermal absorption, carrying the reactive brominated core through the skin barrier and into systemic circulation.

Immediate Danger: The primary risks are severe eye damage (corrosive potential of brominated heterocycles) and systemic toxicity via skin absorption .

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment (TBRA) approach. Do not rely on a single PPE standard for all activities.

PPE Selection Logic (Self-Validating System)
  • Glove Permeation: Standard nitrile degrades rapidly against halogenated aromatics in organic solvents. We utilize a "Redundant Barrier" strategy.

  • Respiratory: Solid dusts require particulate filtration; solutions release organic vapors requiring carbon filtration.

Body AreaPPE RequirementTechnical Justification & Validation
Hands (Primary) Double Nitrile (Accelerator-Free) Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Green)Contrast Indicator: Wearing two colors allows immediate visual detection of outer glove breaches. Logic: Nitrile provides splash protection, but the

group attacks rubber matrices. Change outer gloves every 30 mins or immediately upon splash.
Hands (High Risk) Silver Shield® (Laminate) Liners Required for: Handling concentrated solutions (>1M) or spills. Laminates are chemically impervious to halogenated aromatics where nitrile fails.
Eyes Chemical Goggles (Indirect Vent) Safety Glasses are Prohibited. Brominated thiazole dusts are lachrymators. Goggles seal the orbital area against dust ingress and vapors.
Respiratory P100/OV Combo Respirator (or working Fume Hood)Mechanism: P100 stops toxic dusts; Organic Vapor (OV) cartridges capture volatile brominated byproducts. Validation: Perform a negative pressure seal check before every use.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb and hold chemicals against the skin. Tyvek repels dusts and liquids. Tape cuffs to gloves for a sealed system.

Operational Protocol: Safe Handling Workflow

A. Storage & Stability[1][2][3][4]
  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Brominated thiazoles can undergo photolytic dehalogenation. Wrap containers in aluminum foil or use amber glass.

  • Segregation: Store away from strong oxidizers and strong bases (risk of exothermic hydrolysis).

B. Weighing & Transfer (The Critical Zone)
  • Engineering Control: Use a static-free weighing funnel inside a chemical fume hood.

  • The "Paper Boat" Method:

    • Do not use plastic weigh boats (static charge scatters light powders). Use glassine paper or a glass weigh vial.

    • Pre-wetting: If solubilizing immediately, add the solvent to the destination flask before adding the solid to prevent dust clouds (unless reaction kinetics forbid it).

C. Reaction Setup
  • Solvent Choice: When dissolving, avoid acetone if possible (can form reactive species with halo-heterocycles under basic conditions). Prefer DCM or THF, but note that DCM permeates nitrile gloves in <2 minutes.

  • Temperature Control: Always add reagents at 0°C or lower initially. The electron-withdrawing

    
     and Br groups activate the ring, making it potentially reactive/exothermic with nucleophiles.
    

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Cover: Gently cover the powder with a solvent-dampened pad (using a high-flashpoint solvent like Heptane) to prevent dust generation.

  • Scoop: Transfer to a wide-mouth jar. Do not use a vacuum (generates aerosols).

Waste Disposal[1][2][5]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with acidic waste streams. Brominated compounds can liberate toxic

    
     or 
    
    
    
    gas if acidified.
  • Labeling: Clearly mark as "Contains Fluorinated/Brominated Heterocycles - High Contact Hazard."

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 2,5-Dibromo-4-(trifluoromethyl)thiazole, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_emergency Emergency Loop Start START: Chemical Retrieval Storage Storage Check: Cold (2-8°C) & Dark Start->Storage PPE_Check PPE Verification: Double Nitrile + Goggles + Tyvek Storage->PPE_Check State_Decision Physical State? PPE_Check->State_Decision Solid_Path SOLID Handling State_Decision->Solid_Path Powder/Crystal Liquid_Path SOLUTION Handling State_Decision->Liquid_Path Dissolved Weighing Weighing Protocol: Glass vessel, No static (Inside Fume Hood) Solid_Path->Weighing Solvent Solvent Addition: Use Laminate Gloves if DCM used Liquid_Path->Solvent Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Weighing->Reaction Spill SPILL EVENT Weighing->Spill Drop/Spill Solvent->Reaction Waste Disposal: Halogenated Waste Stream (Do NOT Acidify) Reaction->Waste Contain Cover with damp pad Do NOT Vacuum Spill->Contain Contain->Waste

Caption: Operational workflow emphasizing the divergence in PPE requirements for solid vs. solution handling and the critical prohibition of vacuuming spills.

References & Authority

  • Fisher Scientific. Safety Data Sheet: 2,5-Dibromothiazole (Analog). Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-(trifluoromethyl)thiazole (Analog). Retrieved from

  • PubChem. Compound Summary: 2,5-Dibromothiazole.[1][2] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives and halogenated heterocycles.[2] General hazard classifications for H315, H319, H335.[3] Retrieved from

  • Ansell Chemical Resistance Guide. Permeation & Degradation Database (7th Ed). (Used for Nitrile/Laminate breakthrough logic regarding halogenated solvents). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.